MRS1845
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1-prop-2-ynyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-6-11-22-13(3)17(20(24)28-5)19(18(14(22)4)21(25)29-7-2)15-9-8-10-16(12-15)23(26)27/h1,8-10,12,19H,7,11H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITHABUTZRAUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468257 | |
| Record name | MRS 1845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544478-19-5 | |
| Record name | MRS 1845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dihydropyridine MRS1845: A Technical Guide to its Mechanism of Action as a Store-Operated Calcium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Summary
MRS1845 is a synthetic dihydropyridine derivative that functions as a selective inhibitor of store-operated calcium (SOC) channels, with a notable potency against the ORAI1 calcium channel, a key component of the calcium release-activated calcium (CRAC) channel machinery. Its mechanism of action centers on the blockade of store-operated calcium entry (SOCE), a crucial signaling process in a multitude of cell types. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effects on SOCE, a process initiated by the depletion of calcium from intracellular stores, primarily the endoplasmic reticulum (ER). This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident calcium sensor. Upon calcium store depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI1, the pore-forming subunit of the CRAC channel. This activation leads to a sustained influx of extracellular calcium into the cell.
This compound acts by directly inhibiting the ORAI1 channel, thereby preventing the influx of calcium that is normally triggered by STIM1 activation. This blockade of SOCE disrupts the downstream signaling cascades that are dependent on a sustained increase in intracellular calcium concentration. One of the most critical downstream pathways affected is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade. The inhibition of calcium influx by this compound prevents the activation of the calcium-dependent phosphatase calcineurin, which in turn inhibits the dephosphorylation and subsequent nuclear translocation of NFAT transcription factors. This ultimately leads to the suppression of the expression of NFAT-dependent genes, which are involved in various cellular processes, including immune responses and cell proliferation.
Quantitative Data
The inhibitory potency of this compound on SOCE has been characterized in various studies. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line | Comments | Reference |
| IC50 | 1.7 µM | HL-60 | Inhibition of capacitative calcium influx elicited by ATP. | [1][2] |
| Potency Comparison | Less potent than Synta66, 2-APB, GSK-7975A, and SKF96365 | Human platelets | Comparative study of SOCE inhibitors. | |
| L-type Calcium Channel Inhibition | IC50 = 2.1 µM | Not specified | Demonstrates similar potency against L-type calcium channels. |
Signaling Pathway
The signaling pathway affected by this compound is depicted below. The diagram illustrates the process of store-operated calcium entry and the point of inhibition by this compound, as well as the subsequent impact on the calcineurin-NFAT pathway.
Experimental Protocols
Inhibition of Capacitative Calcium Entry in HL-60 Cells
This protocol is based on the methodology described in the primary literature characterizing this compound[1][2].
1. Cell Culture and Preparation:
-
Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells in the logarithmic growth phase.
-
Wash the cells twice with a balanced salt solution (BSS) containing 130 mM NaCl, 5.4 mM KCl, 2 mM CaCl2, 0.8 mM MgSO4, 0.9 mM NaH2PO4, 25 mM glucose, and 20 mM HEPES, pH 7.4.
-
Resuspend the cells in BSS at a density of 1 x 107 cells/mL.
2. Calcium Measurement:
-
Load the cells with a fluorescent calcium indicator, such as Fura-2 AM (2 µM), by incubating for 30-60 minutes at 37°C.
-
After loading, wash the cells twice with BSS to remove extracellular dye.
-
Resuspend the cells in BSS at a final concentration of 1 x 106 cells/mL.
-
Transfer the cell suspension to a quartz cuvette in a fluorometer equipped with a magnetic stirrer and maintain the temperature at 37°C.
-
Measure the fluorescence of Fura-2 at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. The ratio of fluorescence intensities (340/380) is used to determine the intracellular calcium concentration.
3. Inhibition Assay:
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Add this compound at various concentrations (e.g., from 0.1 to 100 µM) or the vehicle control (DMSO) to the cell suspension and incubate for 5-10 minutes.
-
To induce capacitative calcium entry, stimulate the cells with ATP (100 µM) to deplete intracellular calcium stores.
-
Monitor the change in intracellular calcium concentration. The initial transient peak represents calcium release from intracellular stores, and the subsequent sustained plateau phase represents calcium influx through store-operated channels.
-
Quantify the inhibitory effect of this compound by measuring the reduction in the plateau phase of the calcium response compared to the vehicle control.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the capacitative calcium entry, by fitting the data to a sigmoidal dose-response equation.
Experimental Workflow Diagram
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of store-operated calcium entry. Its mechanism of action as an ORAI1 channel inhibitor provides a means to dissect the intricate signaling pathways regulated by intracellular calcium. The provided data and protocols offer a foundation for researchers to effectively utilize this compound in their studies of calcium signaling. Further research is warranted to explore the full selectivity profile of this compound and its potential therapeutic applications in diseases where dysregulation of SOCE is implicated.
References
The Role of MRS1845 in Store-Operated Calcium Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Store-operated calcium entry (SOCE) is a fundamental and ubiquitous mechanism for calcium (Ca²⁺) signaling in a wide variety of cell types. This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon sensing low ER Ca²⁺ levels, STIM1 undergoes conformational changes and oligomerization, leading to its translocation to ER-plasma membrane (PM) junctions. At these junctions, STIM1 directly interacts with and activates Orai1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, resulting in a sustained influx of extracellular Ca²⁺ into the cell. This influx is critical for a diverse array of cellular functions, including gene expression, cell proliferation, and immune responses.
Given the central role of SOCE in cellular physiology, its dysregulation has been implicated in numerous pathologies, making the components of the SOCE machinery, particularly the Orai1 channel, attractive targets for therapeutic intervention. MRS1845 has emerged as a small molecule inhibitor of SOCE. This technical guide provides an in-depth overview of the role of this compound in SOCE, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways and experimental workflows.
This compound: A Dihydropyridine-Based Inhibitor of Store-Operated Calcium Entry
This compound, a derivative of the dihydropyridine (DHP) class of compounds, has been identified as an inhibitor of SOCE. While DHPs are classically known as L-type voltage-gated Ca²⁺ channel blockers, this compound exhibits inhibitory activity against store-operated Ca²⁺ channels.[1]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound on SOCE has been characterized in different cell lines, with some variability in the reported efficacy. Its activity against L-type Ca²⁺ channels has also been quantified, providing insight into its selectivity profile.
| Cell Line | Method | Parameter | Value | Reference |
| HL-60 | Calcium imaging | IC₅₀ | 1.7 µM | [1] |
| HEK293 | Calcium add-back assay | % inhibition at 50 µM | ~50% | |
| - | L-type Ca²⁺ channel inhibition | IC₅₀ | 2.1 µM | [1] |
Note: The potency of this compound in HEK293 cells appears to be lower than in HL-60 cells, and solubility issues have been reported at higher concentrations.[1] Further studies are required to establish a comprehensive profile of its activity across a wider range of cell types and against different Orai isoforms.
Signaling Pathway of Store-Operated Calcium Entry
The canonical SOCE pathway involves a series of well-orchestrated molecular events, from the detection of ER Ca²⁺ depletion to the influx of extracellular Ca²⁺.
Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.
Mechanism of Action of this compound
This compound is classified as an Orai1 inhibitor.[2] While the precise binding site and the detailed molecular mechanism of inhibition are still under investigation, it is understood to act directly on the Orai1 channel to block Ca²⁺ influx. The effect of this compound on the upstream events of SOCE, such as STIM1 oligomerization and puncta formation, has not been extensively characterized.
Caption: Proposed mechanism of action of this compound on the Orai1 channel.
Experimental Protocols
The investigation of this compound's role in SOCE employs several key experimental techniques. Below are detailed methodologies for two of the most common assays.
Calcium Imaging Using Fura-2 AM
This protocol is widely used to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in response to store depletion and SOCE inhibition.
Materials:
-
Cells of interest (e.g., HL-60, HEK293)
-
Culture medium
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) with and without Ca²⁺
-
Thapsigargin (or another SERCA inhibitor)
-
This compound
-
Fluorescence imaging system with dual-wavelength excitation (340/380 nm) and emission at ~510 nm
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 15 minutes.
-
-
Calcium Measurement (Calcium Add-back Protocol):
-
Mount the dish/coverslip on the fluorescence imaging system.
-
Perfuse the cells with Ca²⁺-free HBSS to establish a baseline fluorescence ratio (F340/F380).
-
Add thapsigargin (e.g., 1-2 µM) in Ca²⁺-free HBSS to deplete ER Ca²⁺ stores, which will cause a transient increase in [Ca²⁺]i.
-
Once the [Ca²⁺]i returns to baseline, perfuse the cells with HBSS containing Ca²⁺ (e.g., 1-2 mM). The subsequent rise in [Ca²⁺]i represents SOCE.
-
To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified time before the re-addition of extracellular Ca²⁺.
-
-
Data Analysis:
-
The ratio of Fura-2 fluorescence emission at 510 nm with excitation at 340 nm versus 380 nm is calculated over time.
-
The SOCE response is typically quantified as the peak increase in the F340/F380 ratio or the area under the curve after the re-addition of Ca²⁺.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the SOCE response compared to the vehicle control.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the Ca²⁺ release-activated Ca²⁺ current (Icrac) through Orai1 channels.
Materials:
-
Cells expressing Orai1 and STIM1
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (e.g., containing in mM: 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, 5 glucose; pH 7.2)
-
Internal solution (e.g., containing in mM: 120 Cs-glutamate, 3 MgCl₂, 20 BAPTA or 10 EGTA, 10 HEPES; pH 7.2) to passively deplete ER stores.
-
This compound
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the membrane potential at 0 mV.
-
Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) at regular intervals (e.g., every 2 seconds) to monitor the development of Icrac as the ER stores are depleted by the chelator in the pipette.
-
Once a stable Icrac is established, perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the inhibition of Icrac over time.
-
-
Data Analysis:
-
The amplitude of the inward current at a negative potential (e.g., -80 mV) is measured to quantify Icrac.
-
The percentage of inhibition by this compound is calculated by comparing the current amplitude before and after drug application.
-
Experimental Workflow for Screening SOCE Inhibitors
A typical workflow for identifying and characterizing SOCE inhibitors like this compound involves a multi-step process, starting from high-throughput screening to more detailed mechanistic studies.
Caption: A generalized workflow for the discovery and characterization of SOCE inhibitors.
Conclusion and Future Directions
This compound represents a valuable tool compound for studying the physiological and pathological roles of store-operated calcium entry. Its dihydropyridine scaffold provides a unique chemical starting point for the development of more potent and selective Orai1 inhibitors. However, several key areas require further investigation to fully elucidate its therapeutic potential.
-
Selectivity Profiling: A comprehensive analysis of this compound's activity against all three Orai isoforms (Orai1, Orai2, and Orai3) is crucial to understand its selectivity and potential off-target effects within the Orai family.
-
Mechanism of Inhibition: High-resolution structural studies, such as cryo-electron microscopy, could reveal the precise binding site of this compound on the Orai1 channel, providing invaluable insights for structure-based drug design.
-
Effect on STIM1 Dynamics: Investigating the impact of this compound on STIM1 oligomerization and its translocation to ER-PM junctions will clarify whether its mechanism is solely at the level of the Orai1 channel or if it also affects upstream signaling events.
-
In Vivo Efficacy: Preclinical studies in animal models of diseases where SOCE is dysregulated are necessary to evaluate the therapeutic efficacy and safety profile of this compound and its analogs.
References
MRS1845: An In-depth Technical Guide to its Effects on Calcium Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1845 is a synthetic dihydropyridine derivative that has been identified as a potent inhibitor of store-operated calcium entry (SOCE), a fundamental process in cellular calcium signaling. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on calcium signaling pathways, and detailed experimental protocols for its study. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in modulating cellular calcium levels.
Mechanism of Action: Inhibition of Store-Operated Calcium Entry via ORAI1
This compound's primary mechanism of action is the inhibition of store-operated calcium (SOC) channels, with a specific target being the ORAI1 protein, the pore-forming subunit of the calcium release-activated calcium (CRAC) channel.
Store-operated calcium entry is a crucial mechanism for replenishing intracellular calcium stores in the endoplasmic reticulum (ER) and for generating sustained calcium signals that regulate a multitude of cellular functions, including gene expression, cell proliferation, and apoptosis. The process is initiated by the depletion of calcium from the ER, which is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident calcium sensor. Upon ER calcium depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI1 channels in the plasma membrane, leading to an influx of extracellular calcium into the cell.
This compound exerts its inhibitory effect by acting on the ORAI1 channel, thereby blocking this influx of calcium. While it is a potent inhibitor of SOCE, it is important to note that this compound also exhibits inhibitory activity towards L-type voltage-gated calcium channels, indicating a degree of non-selectivity.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
| Parameter | Value | Cell Line | Assay |
| IC₅₀ (SOCE Inhibition) | 1.7 µM | HL-60 | Thapsigargin-induced calcium influx |
| IC₅₀ (L-type VGCC Inhibition) | 2.1 µM | Not Specified | Not Specified |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. SOCE (Store-Operated Calcium Entry) VGCC (Voltage-Gated Calcium Channel)
Signaling Pathway and Experimental Workflow Diagrams
Store-Operated Calcium Entry (SOCE) Signaling Pathway
Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway inhibited by this compound.
Experimental Workflow for Measuring SOCE Inhibition
Caption: A typical experimental workflow for quantifying the inhibitory effect of this compound on SOCE.
Experimental Protocols
Measurement of Store-Operated Calcium Entry (SOCE) Inhibition using Fura-2 AM Calcium Imaging
This protocol describes a method to quantify the inhibitory effect of this compound on SOCE in a cell line such as HEK293.
1. Materials and Reagents:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM glucose, pH 7.4
-
Calcium-free HBS: HBS without CaCl₂ and supplemented with 1 mM EGTA
-
Thapsigargin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
2. Cell Preparation:
-
Seed HEK293 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
3. Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution:
-
Dissolve Fura-2 AM in DMSO to make a 1 mM stock solution.
-
In a separate tube, mix an equal volume of 20% Pluronic F-127 in DMSO with the Fura-2 AM stock solution.
-
Dilute this mixture in serum-free DMEM to a final Fura-2 AM concentration of 2-5 µM.
-
-
Aspirate the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.
4. Measurement of SOCE:
-
Replace the HBS with calcium-free HBS containing 1 mM EGTA.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation) at an emission of ~510 nm for a few minutes.
-
To deplete the ER calcium stores, add thapsigargin (final concentration 1-2 µM) to the wells and continue to record the fluorescence ratio. An increase in the ratio indicates the release of calcium from the ER.
-
Once the fluorescence ratio has reached a stable plateau (indicating complete store depletion), add different concentrations of this compound (prepared in calcium-free HBS) to the respective wells and incubate for 5-10 minutes. A vehicle control (DMSO) should also be included.
-
To initiate SOCE, add CaCl₂ to each well to a final concentration of 2 mM.
-
Record the subsequent increase in the fluorescence ratio, which represents the influx of extracellular calcium through store-operated channels.
5. Data Analysis:
-
The magnitude of SOCE is typically calculated as the difference between the peak fluorescence ratio after the addition of CaCl₂ and the baseline ratio before its addition.
-
Plot the percentage of SOCE inhibition against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC₅₀ value of this compound for SOCE inhibition.
Applications in Research and Drug Development
This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of store-operated calcium entry. Its ability to block SOCE allows researchers to probe the involvement of this pathway in various cellular processes. For instance, this compound has been utilized to demonstrate the necessity of ORAI1-mediated SOCE for the maturation and matrix mineralization of osteoprogenitors in mineralized collagen glycosaminoglycan (MC-GAG) scaffolds.
In the context of drug development, molecules that modulate SOCE are of significant interest for a range of therapeutic areas, including inflammatory and autoimmune diseases, as well as certain cancers where calcium signaling is dysregulated. While the lack of high selectivity of this compound may limit its direct therapeutic potential, it remains a crucial reference compound for the development of more specific ORAI1 inhibitors.
Conclusion
This compound is a key chemical probe for the study of store-operated calcium entry. Its inhibitory action on ORAI1 channels provides a means to dissect the intricate roles of calcium signaling in cellular function. This guide has provided a detailed overview of its mechanism, quantitative properties, and practical experimental protocols to facilitate its effective use in research and drug discovery endeavors. The continued investigation of compounds like this compound will undoubtedly contribute to a deeper understanding of calcium homeostasis and the development of novel therapeutic strategies targeting calcium signaling pathways.
An In-depth Technical Guide to MRS1845: A Selective Inhibitor of Store-Operated Calcium Entry
An Important Clarification on the Molecular Target of MRS1845
Initial interest in this compound may stem from a variety of research contexts. It is important to clarify at the outset that while the "MRS" nomenclature is common for compounds targeting purinergic receptors, this compound is not an A2B adenosine receptor antagonist. Comprehensive scientific literature identifies this compound as a selective inhibitor of store-operated calcium (SOC) channels, with its primary molecular target being the ORAI1 calcium channel, a key component of the calcium release-activated calcium (CRAC) channel complex. This guide will focus on the discovery, mechanism of action, and experimental application of this compound in its confirmed role as a SOCE/ORAI1 inhibitor. Confusion may arise from similarly named compounds, such as MRS1754, which is a known A2B adenosine receptor antagonist.
Discovery and Development
This compound, chemically known as N-propargylnitrendipine, was first described in a 2003 study by Harper et al. as part of a series of 1,4-dihydropyridine (DHP) derivatives investigated for their ability to inhibit capacitative calcium entry.[1] The study aimed to develop selective inhibitors of store-operated calcium (SOC) channels by modifying the structure of existing DHP L-type calcium channel blockers.
The rationale was that N-substitution on the dihydropyridine ring could reduce activity at L-type calcium channels while retaining or enhancing activity at SOC channels. This effort led to the identification of this compound as a potent inhibitor of SOC channels in leukemic HL-60 cells, demonstrating an IC50 of 1.7 μM.[1] This discovery positioned this compound as a valuable pharmacological tool for investigating the physiological and pathological roles of store-operated calcium entry.
Pharmacological Data
The primary pharmacological activity of this compound is the inhibition of store-operated calcium entry through the ORAI1 channel. The following table summarizes the key quantitative data associated with its activity.
| Parameter | Value | Cell Line / System | Reference |
| IC50 | 1.7 μM | HL-60 cells (leukemia) | [1] |
| Concentration for effective SOCE inhibition | 10 μM | Human Aortic Smooth Muscle Cells (HAoSMCs) | |
| Concentration for effective SOCE inhibition | 10 μM | Ovary Carcinoma Cells |
Mechanism of Action: The SOCE Pathway
Store-operated calcium entry is a crucial signaling mechanism in non-excitable cells that is activated following the depletion of calcium from the endoplasmic reticulum (ER). This process is mediated by two key proteins: STIM1, an ER-resident calcium sensor, and ORAI1, a highly selective calcium channel in the plasma membrane. This compound exerts its inhibitory effect by acting on the ORAI1 channel.
Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This compound is primarily used in cell-based assays to probe the function of ORAI1-mediated calcium entry. The most common method is intracellular calcium imaging using a ratiometric fluorescent dye like Fura-2 AM.
Measurement of Store-Operated Calcium Entry (SOCE)
This protocol describes a typical experiment to measure the effect of this compound on SOCE in a cultured cell line (e.g., HAoSMCs, ovary carcinoma cells).
Materials:
-
Cultured cells grown on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBS) containing CaCl2 (e.g., 2 mM)
-
Ca2+-free HBS (containing EGTA, e.g., 0.5 mM)
-
Thapsigargin (SERCA inhibitor)
-
This compound stock solution (in DMSO)
-
Fluorescence imaging system capable of ratiometric measurement (e.g., 340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Preparation: Seed cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).
-
Wash cells once with HBS.
-
Incubate cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for ~20-30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip onto the stage of the fluorescence microscope in a perfusion chamber.
-
Perfuse the cells with HBS containing CaCl2 and record a stable baseline of the Fura-2 fluorescence ratio (F340/F380).
-
To deplete ER calcium stores, switch the perfusion to Ca2+-free HBS containing 1 µM thapsigargin. This will cause a transient increase in cytosolic Ca2+ due to leakage from the ER, followed by a return to a lower plateau.
-
During this store depletion phase, introduce this compound (e.g., at a final concentration of 10 µM) or vehicle (DMSO) into the perfusate.
-
To measure SOCE, switch the perfusion back to HBS containing CaCl2 (and the respective inhibitor or vehicle).
-
The subsequent rise in the F340/F380 ratio represents store-operated calcium entry.
-
-
Data Analysis:
-
Quantify the SOCE response by measuring the peak increase in the F340/F380 ratio after re-addition of extracellular Ca2+.
-
Compare the response in this compound-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.
-
Caption: Experimental workflow for assessing the effect of this compound on SOCE.
Applications in Research
As a selective inhibitor, this compound serves as a critical tool for elucidating the role of ORAI1-mediated SOCE in various biological processes. Its application has been pivotal in studies demonstrating that enhanced SOCE contributes to:
-
Vascular Calcification: Upregulation of ORAI1 and STIM1 in aortic smooth muscle cells by high phosphate levels leads to increased SOCE, which drives osteo-chondrogenic signaling. This compound was shown to disrupt these effects.
-
Cancer Progression: In ovary carcinoma cells, placental growth factor (PlGF) upregulates ORAI1 and STIM1, leading to increased SOCE and subsequent upregulation of HIF1α, a key factor in tumor growth. This compound significantly blunted this PlGF-induced effect.
The logical relationship for using this compound as a research tool is straightforward.
Caption: Logical framework for using this compound in research.
Conclusion
This compound is a selective and valuable pharmacological inhibitor of the ORAI1 store-operated calcium channel. Developed from a 1,4-dihydropyridine scaffold, it provides researchers with a crucial tool to investigate the multifaceted roles of SOCE in health and disease. Its utility has been demonstrated in fields ranging from cardiovascular research to oncology, helping to dissect complex signaling pathways and identify potential new therapeutic targets. Proper application, following detailed experimental protocols, is essential for generating robust and reliable data on the function of ORAI1-mediated calcium signaling.
References
MRS1845: A Technical Guide to its Application in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1845 is a selective inhibitor of store-operated calcium (SOC) channels, demonstrating a significant inhibitory effect on the ORAI1 calcium channel with an IC50 of 1.7 μM. Its utility in cardiovascular research lies in its ability to modulate store-operated Ca2+ entry (SOCE), a critical signaling pathway implicated in the pathophysiology of various cardiovascular conditions, including vascular calcification and pulmonary arterial hypertension. This technical guide provides an in-depth overview of the applications of this compound in cardiovascular studies, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Quantitative Data
The following table summarizes the key quantitative data for this compound in cardiovascular-related studies.
| Parameter | Value | Cell Type | Experimental Context | Reference |
| IC50 | 1.7 μM | Not specified | Inhibition of store-operated calcium (SOC) channels | [1][2] |
| Working Concentration | 10 μM | Human Aortic Smooth Muscle Cells (HAoSMCs) | Inhibition of β-glycerophosphate-induced SOCE and osteo-/chondrogenic signaling | [2] |
| Working Concentration | 10 μM | Ovary Carcinoma Cells | Abrogation of Placental Growth Factor (PlGF)-induced increase in SOCE | [3] |
| Working Concentration | 10 μM | Human Aortic Smooth Muscle Cells (HAoSMCs) | Blunting of glucose-induced upregulation of CBFA1 and MSX2 transcript levels | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting ORAI1, the pore-forming subunit of the store-operated calcium (SOC) channel. Depletion of calcium stores in the endoplasmic/sarcoplasmic reticulum (ER/SR) is sensed by STIM1, an ER/SR membrane protein. This triggers the translocation and aggregation of STIM1 near the plasma membrane, where it directly interacts with and activates ORAI1 channels, leading to an influx of extracellular calcium. This process is known as store-operated calcium entry (SOCE).
In vascular smooth muscle cells (VSMCs), the influx of Ca2+ through ORAI1 channels activates various downstream signaling pathways that are crucial for cellular processes like proliferation, migration, and differentiation. One of the key pathways involves the activation of calcineurin, a calcium-dependent phosphatase. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes involved in VSMC proliferation and migration, which are critical events in vascular remodeling and the pathogenesis of atherosclerosis and hypertension.[5][6]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-mediated inhibition of SOCE and downstream effects.
Experimental Protocols
Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2
This protocol describes the measurement of intracellular Ca2+ concentration ([Ca2+]i) to assess SOCE in cultured cells, such as Human Aortic Smooth Muscle Cells (HAoSMCs).
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 130 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, 20 mM HEPES, pH 7.4
-
Ca2+-free HBS (containing 1 mM EGTA)
-
Thapsigargin (SERCA inhibitor)
-
This compound
-
Fluorescence imaging system or plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Culture: Plate HAoSMCs on glass coverslips or in a 96-well plate and grow to 70-80% confluency.
-
Fura-2 Loading:
-
Prepare a loading solution of 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Wash the cells once with HBS.
-
Incubate the cells with the Fura-2 loading solution for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
-
Measurement of SOCE:
-
Mount the coverslip onto the perfusion chamber of the fluorescence imaging system or place the 96-well plate in the reader.
-
Perfuse the cells with Ca2+-free HBS for 5 minutes to establish a baseline.
-
Deplete intracellular Ca2+ stores by adding 1 µM thapsigargin to the Ca2+-free HBS and perfuse for 5-10 minutes.
-
To initiate SOCE, switch the perfusion to HBS containing 2 mM CaCl2.
-
Record the Fura-2 fluorescence ratio (F340/F380) throughout the experiment.
-
-
Inhibition with this compound:
-
To test the effect of this compound, pre-incubate the Fura-2 loaded cells with 10 µM this compound in HBS for 15-30 minutes before starting the SOCE measurement.
-
Maintain the presence of 10 µM this compound throughout the SOCE protocol.
-
-
Data Analysis:
-
The change in the F340/F380 ratio is proportional to the change in [Ca2+]i.
-
Quantify the SOCE as the peak increase in the F340/F380 ratio upon re-addition of extracellular Ca2+.
-
Experimental Workflow for SOCE Measurement
Caption: Workflow for measuring store-operated calcium entry (SOCE) with and without this compound.
Western Blotting for ORAI1 and STIM1
This protocol outlines the procedure for detecting the protein expression levels of ORAI1 and STIM1 in cell lysates.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ORAI1 and STIM1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ORAI1 and STIM1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Alizarin Red S Staining for Vascular Calcification
This protocol is used to detect calcium deposits in cultured vascular smooth muscle cells as an indicator of in vitro calcification.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S solution (2% in distilled water, pH 4.1-4.3)
-
Distilled water
Procedure:
-
Cell Culture and Treatment: Culture HAoSMCs and induce calcification by treating with pro-calcific stimuli (e.g., high phosphate or β-glycerophosphate) in the presence or absence of this compound.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
-
Staining:
-
Add the Alizarin Red S solution to each well to cover the cell monolayer.
-
Incubate for 5 minutes at room temperature.
-
Remove the staining solution and wash the cells four times with distilled water.
-
-
Visualization and Quantification:
-
Visualize the red-orange calcium deposits under a microscope.
-
For quantification, the stain can be extracted with 10% cetylpyridinium chloride, and the absorbance can be measured at 562 nm.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of store-operated calcium entry and the ORAI1 channel in cardiovascular physiology and pathology. Its selectivity allows for the targeted dissection of signaling pathways involved in processes such as vascular smooth muscle cell proliferation, migration, and calcification. The experimental protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their cardiovascular studies. Further research into the in vivo efficacy and safety of this compound and similar ORAI1 inhibitors may pave the way for novel therapeutic strategies for a range of cardiovascular diseases.
References
- 1. Exploring molecular profiles of calcification in aortic vascular smooth muscle cells and aortic valvular interstitial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 3. webpath.med.utah.edu [webpath.med.utah.edu]
- 4. hellobio.com [hellobio.com]
- 5. ORAI1 Ca2+ Channel as a Therapeutic Target in Pathological Vascular Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcineurin-NFAT signaling is involved in phenylephrine-induced vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Pharmacological Properties of MRS1845
A Note to the Reader: Initial research indicates a common point of confusion regarding the primary target of MRS1845. This guide will clarify that this compound is a selective inhibitor of store-operated calcium (SOC) channels, specifically targeting the ORAI1 protein, and is not a P2Y1 receptor antagonist. To provide comprehensive information for researchers interested in purinergic signaling, this document will also detail the pharmacology of established P2Y1 receptor antagonists and the associated signaling pathways.
Part 1: The Chemical and Pharmacological Profile of this compound
This compound is a dihydropyridine derivative recognized for its potent and selective inhibition of store-operated calcium entry (SOCE).[1][2] This process is a critical mechanism for calcium signaling in numerous cell types.
A summary of the key chemical identifiers and properties for this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | 3-ethyl 5-methyl 4-(3-nitrophenyl)-2,6-dimethyl-1-(prop-2-yn-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Molecular Formula | C21H22N2O6 | [2][3] |
| Molecular Weight | 398.41 g/mol | [2][3] |
| CAS Number | 544478-19-5 | [2][3] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO (≥ 125 mg/mL) | [2] |
| SMILES | O=C(C1=C(C)N(CC#C)C(C)=C(C(OC)=O)C1C2=CC=CC(--INVALID-LINK--=O)=C2)OCC | [2] |
This compound is characterized by its inhibitory action on SOC channels, with a noted selectivity for the ORAI1 component.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 1.7 µM | HL-60 cells | [1][2][3] |
| Target | Store-operated calcium (SOC) channels; ORAI1 | [1][2] | |
| Mechanism of Action | Inhibition of capacitative Ca2+ influx | HL-60 cells | [3] |
Store-operated calcium entry is a fundamental process where the depletion of calcium from intracellular stores, such as the endoplasmic reticulum (ER), triggers the influx of extracellular calcium. This process is mediated by the interaction of STIM1, an ER-resident calcium sensor, and ORAI1, a highly selective calcium channel in the plasma membrane. This compound exerts its inhibitory effect by targeting the ORAI1 channel, thereby blocking this influx.
Inhibition of Capacitative Calcium Entry in HL-60 Cells
-
Objective: To determine the IC50 of this compound for the inhibition of store-operated calcium entry.
-
Cell Line: Human promyelocytic leukemia (HL-60) cells.
-
Methodology:
-
HL-60 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Intracellular calcium stores are depleted by treating the cells with a SERCA pump inhibitor, such as thapsigargin, in a calcium-free medium.
-
Extracellular calcium is then reintroduced, and the subsequent rise in intracellular calcium due to SOCE is measured using fluorescence spectroscopy.
-
The experiment is repeated with varying concentrations of this compound to determine the concentration that inhibits 50% of the calcium influx (IC50).
-
Part 2: P2Y1 Receptor Antagonism - A Review of Established Antagonists
While this compound is not a P2Y1 receptor antagonist, this area of research is critical for understanding platelet aggregation, neurotransmission, and other physiological processes.[4][5][6] The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[5][6]
Several nucleotide derivatives have been developed as potent and selective antagonists of the P2Y1 receptor.
| Compound | Ki / IC50 | Receptor Specificity | Reference |
| MRS2500 | 0.95 nM (EC50) | Selective P2Y1 Antagonist | [7] |
| MRS2279 | 13 nM (Ki) | Selective P2Y1 Antagonist | [8] |
| MRS2179 | 84 nM (Ki) | Selective P2Y1 Antagonist | [8] |
Activation of the P2Y1 receptor by ADP initiates a signaling cascade through the Gq/11 family of G proteins.[9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium.[6] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[6]
Radioligand Binding Assay for P2Y1 Receptor
-
Objective: To determine the binding affinity (Ki) of antagonist compounds for the P2Y1 receptor.
-
Radioligand: [3H]MRS2279, a high-affinity P2Y1 receptor antagonist radioligand.[8]
-
Methodology:
-
Membranes are prepared from cells expressing the human P2Y1 receptor (e.g., Sf9 insect cells or 1321N1 astrocytoma cells).[8]
-
The membranes are incubated with a fixed concentration of [3H]MRS2279 and varying concentrations of the unlabeled antagonist being tested.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Competition binding curves are generated, and the Ki value for the test compound is calculated using the Cheng-Prusoff equation.
-
Functional Assay: Calcium Mobilization
-
Objective: To measure the functional antagonism of the P2Y1 receptor.
-
Methodology:
-
Cells endogenously or recombinantly expressing the P2Y1 receptor are loaded with a calcium-sensitive dye.
-
The cells are stimulated with a P2Y1 receptor agonist, such as ADP or 2-MeSADP.
-
The resulting increase in intracellular calcium is measured.
-
To test for antagonism, cells are pre-incubated with the antagonist compound before the addition of the agonist, and the inhibition of the calcium response is quantified.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. MRS-1845 Datasheet DC Chemicals [dcchemicals.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 7. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Preliminary In Vitro Studies of MRS1845
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1845 has emerged as a noteworthy small molecule in the study of cellular calcium signaling. This technical guide provides a comprehensive overview of the foundational in vitro research on this compound, focusing on its role as a selective inhibitor of store-operated calcium (SOC) channels, with a specific emphasis on the ORAI1 protein. The following sections detail the quantitative data from initial studies, provide in-depth experimental protocols, and visualize the key signaling pathways and experimental workflows.
Core Concepts: Store-Operated Calcium Entry and the Role of this compound
Store-operated calcium entry (SOCE) is a crucial mechanism for regulating intracellular calcium (Ca²⁺) levels in a wide variety of cell types. This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon sensing low ER Ca²⁺, STIM1 undergoes a conformational change, translocates to the plasma membrane, and activates the ORAI1 channel, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel. This activation leads to a sustained influx of extracellular Ca²⁺, which is vital for numerous cellular functions, including gene expression, proliferation, and immune responses.
This compound is a dihydropyridine derivative that has been identified as a selective inhibitor of SOCE. Its primary mechanism of action is the inhibition of the ORAI1 channel, thereby blocking the sustained Ca²⁺ influx that follows ER store depletion.
Quantitative Data Presentation
The primary quantitative data for this compound from preliminary in vitro studies is its half-maximal inhibitory concentration (IC₅₀) for the inhibition of capacitative calcium influx. The seminal study by Harper et al. (2003) established the potency of this compound in leukemic HL-60 cells.[1]
| Compound | Target/Assay | Cell Line | IC₅₀ (μM) | Reference |
| This compound | Capacitative Calcium Influx | HL-60 | 1.7 | Harper et al., 2003[1] |
| N-Methylnitrendipine (MRS 1844) | Capacitative Calcium Influx | HL-60 | 2.6 | Harper et al., 2003[1] |
| Dihydropyridine with m-nitro-4-phenyl group | Capacitative Calcium Influx | HL-60 | 3-6 | Harper et al., 2003[1] |
| Dihydropyridine with p-nitro-4-phenyl group | Capacitative Calcium Influx | HL-60 | 3-6 | Harper et al., 2003[1] |
| Dihydropyridine with m-trifluoromethyl-4-phenyl group | Capacitative Calcium Influx | HL-60 | 3-6 | Harper et al., 2003[1] |
Signaling Pathways
To understand the context of this compound's action, it is essential to visualize the signaling pathways it modulates.
Store-Operated Calcium Entry (SOCE) Signaling Pathway
This pathway illustrates the sequence of events leading to the activation of ORAI1 and the subsequent influx of calcium, which is the process inhibited by this compound.
P2Y1 Receptor Signaling Pathway in Platelets
Given the role of calcium signaling in platelet activation, understanding the P2Y1 receptor pathway is relevant. P2Y1 receptor activation contributes to the initial phase of platelet aggregation, a process dependent on intracellular calcium mobilization.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. The following protocols are based on standard methods used in the field and are adapted from the information available in the cited literature.
Protocol 1: Measurement of Store-Operated Calcium Entry (SOCE) Inhibition by this compound using Fura-2 AM
Objective: To quantify the inhibitory effect of this compound on SOCE in a suspension of cultured cells (e.g., HL-60).
Materials:
-
HL-60 cells
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Thapsigargin (SERCA pump inhibitor)
-
This compound stock solution (in DMSO)
-
Cuvette-based fluorometer with dual-wavelength excitation capabilities (e.g., 340/380 nm)
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest HL-60 cells and resuspend them in Ca²⁺-containing HBSS at a density of 1-2 x 10⁶ cells/mL.
-
Add Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to a final concentration of 0.02%.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
After incubation, wash the cells twice with Ca²⁺-containing HBSS to remove extracellular Fura-2 AM.
-
Resuspend the cells in Ca²⁺-free HBSS.
-
-
Fluorometric Measurement:
-
Transfer an aliquot of the Fura-2-loaded cell suspension to a quartz cuvette with continuous stirring at 37°C in the fluorometer.
-
Record the baseline fluorescence ratio (F340/F380) for a few minutes.
-
To deplete the ER Ca²⁺ stores, add thapsigargin (e.g., 1 µM final concentration) to the cuvette. An initial transient increase in the F340/F380 ratio will be observed due to Ca²⁺ release from the ER.
-
Once the fluorescence ratio returns to a stable, elevated baseline, add this compound at the desired final concentration and incubate for a few minutes.
-
Initiate SOCE by adding CaCl₂ to the cuvette to a final concentration of 1-2 mM.
-
Record the subsequent increase in the F340/F380 ratio, which represents Ca²⁺ influx through store-operated channels.
-
-
Data Analysis:
-
The magnitude of SOCE is determined by the peak increase in the F340/F380 ratio after the addition of CaCl₂.
-
Calculate the percentage of inhibition by comparing the SOCE in the presence of this compound to the vehicle control (DMSO).
-
Generate a dose-response curve by testing a range of this compound concentrations to determine the IC₅₀ value.
-
Experimental Workflow Diagram:
References
Methodological & Application
Application Notes and Protocols for MRS1845: A Selective Store-Operated Calcium Entry (SOCE) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1845 is a potent and selective inhibitor of store-operated calcium (SOC) channels, demonstrating specific activity against the ORAI1 protein, a key component of the calcium release-activated calcium (CRAC) channel. By blocking the influx of extracellular calcium following the depletion of intracellular stores, this compound serves as a valuable tool for investigating the physiological and pathological roles of store-operated calcium entry (SOCE). These application notes provide detailed protocols for the utilization of this compound in cell-based assays, quantitative data on its inhibitory activity, and visual diagrams of the relevant signaling pathway and experimental workflow.
Quantitative Data for this compound
The inhibitory activity of this compound on store-operated calcium entry has been characterized in various cellular models. The key quantitative data are summarized in the table below for easy reference and comparison.
| Parameter | Value | Cell Line | Notes | Reference |
| IC₅₀ | 1.7 µM | HL-60 cells | Half-maximal inhibitory concentration against capacitative calcium influx. | [1][2] |
| Working Concentration | 10 µM | Aortic Smooth Muscle Cells, Ovary Carcinoma Cells | Concentration shown to virtually disrupt and significantly decrease SOCE. | [1] |
| Working Concentration | 15 µM | PC12 cells | This concentration significantly increased cell viability and decreased apoptotic cell death in a model of MPP(+) injury. | [3][4] |
Signaling Pathway and Mechanism of Action
Store-operated calcium entry is a crucial signaling mechanism that is initiated by the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the ER-resident protein STIM1 (Stromal Interaction Molecule 1). Upon activation, STIM1 translocates to ER-plasma membrane junctions where it directly interacts with and activates ORAI1, the pore-forming subunit of the CRAC channel. This activation leads to a sustained influx of extracellular Ca²⁺ into the cytosol, which is essential for replenishing ER calcium stores and modulating a wide array of cellular functions. This compound exerts its inhibitory effect by directly blocking the ORAI1 channel, thereby preventing this influx of calcium.
Caption: STIM1-ORAI1 signaling pathway for store-operated calcium entry (SOCE) and the inhibitory action of this compound.
Experimental Protocols
A. Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for obtaining reproducible results.
-
Solvent Selection: this compound is readily soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM.
-
Calculation: The molecular weight of this compound is 398.41 g/mol . To make a 10 mM stock solution, dissolve 3.98 mg of this compound in 1 mL of high-quality, anhydrous DMSO.
-
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
B. In Vitro Assay: Measuring SOCE Inhibition using the Calcium Re-addition Protocol
This protocol details a common method to measure SOCE in adherent cells using a fluorescent calcium indicator, such as Fura-2 AM, and a fluorescence plate reader or microscope.
Materials:
-
Adherent cells of interest (e.g., HEK293, HeLa, PC12)
-
Black, clear-bottom 96-well microplates
-
This compound (stock solution in DMSO)
-
Thapsigargin (e.g., 1 µM stock in DMSO)
-
Fura-2 AM (e.g., 1 mg/mL stock in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
Calcium-Free Buffer (e.g., HBSS without Ca²⁺): Containing NaCl, KCl, MgCl₂, Glucose, and HEPES at pH 7.4.
-
Calcium-Containing Buffer (e.g., HBSS with Ca²⁺): Calcium-Free Buffer supplemented with CaCl₂ (e.g., 2 mM final concentration).
Workflow Diagram:
Caption: Experimental workflow for the calcium re-addition assay to measure SOCE inhibition by this compound.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment. Culture overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 1-5 µM) in Calcium-Containing Buffer. The addition of Pluronic F-127 (e.g., 0.02%) can facilitate dye solubilization.
-
Remove the culture medium from the cells and wash once with Calcium-Containing Buffer.
-
Add the Fura-2 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing:
-
Gently aspirate the loading solution.
-
Wash the cells twice with Calcium-Free Buffer to remove extracellular dye.
-
Add 100 µL of Calcium-Free Buffer to each well.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of this compound in Calcium-Free Buffer. A typical concentration range to test would be 0.1 µM to 30 µM to generate a dose-response curve. Include a vehicle control (DMSO at the same final concentration, typically <0.1%).
-
Add the this compound dilutions or vehicle to the respective wells and incubate for 10-20 minutes at room temperature.
-
-
Store Depletion and Measurement:
-
Place the plate in a fluorescence microplate reader capable of ratiometric measurement with excitation at 340 nm and 380 nm, and emission at ~510 nm.
-
Begin recording the baseline fluorescence ratio (F340/F380).
-
After establishing a stable baseline, add thapsigargin to all wells to a final concentration of 1 µM to irreversibly inhibit the SERCA pump and deplete ER calcium stores. This will cause an initial rise in cytosolic calcium due to leakage from the ER.
-
Continue recording until the fluorescence ratio returns to a stable plateau.
-
-
Calcium Re-addition and SOCE Measurement:
-
Initiate SOCE by adding a concentrated CaCl₂ solution to each well to achieve a final extracellular concentration of 2 mM.
-
Immediately continue recording the fluorescence ratio. A sharp increase in the F340/F380 ratio in the vehicle-treated wells indicates calcium influx through store-operated channels.
-
The peak or integrated area of this second calcium rise is the measure of SOCE.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
Quantify SOCE by measuring the peak height or the area under the curve of the calcium signal following calcium re-addition.
-
Compare the SOCE signal in this compound-treated wells to the vehicle control wells to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the this compound concentration to calculate the IC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Inhibition of store-operated calcium entry attenuates MPP(+)-induced oxidative stress via preservation of mitochondrial function in PC12 cells: involvement of Homer1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Store-Operated Calcium Entry Attenuates MPP+-Induced Oxidative Stress via Preservation of Mitochondrial Function in PC12 Cells: Involvement of Homer1a | PLOS One [journals.plos.org]
Recommended Concentration of MRS1845 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS1845, also known as N-propargylnitrendipine, has been identified as an inhibitor of store-operated calcium entry (SOCE) with a reported half-maximal inhibitory concentration (IC50) of 1.7 µM in human leukemia HL-60 cells. It is important to note that this compound also exhibits inhibitory activity against L-type voltage-gated calcium channels with a similar potency (IC50 = 2.1 µM), indicating a lack of selectivity. These application notes provide a summary of the available data on this compound and detailed protocols for its use in cell culture experiments to study its effects on SOCE.
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes. Store-operated calcium entry (SOCE) is a major mechanism for Ca²⁺ influx in many cell types, where the depletion of Ca²⁺ from the endoplasmic reticulum (ER) triggers the opening of Ca²⁺ release-activated Ca²⁺ (CRAC) channels in the plasma membrane, primarily formed by ORAI1 proteins. The activation of these channels is mediated by the stromal interaction molecule (STIM1), an ER Ca²⁺ sensor. Dysregulation of SOCE has been implicated in various diseases, making its pharmacological modulation a key area of research.
This compound is a dihydropyridine derivative that has been characterized as an inhibitor of SOCE. This document outlines the recommended concentrations for its use in cell culture and provides detailed experimental protocols for its application and the assessment of its effects on intracellular Ca²⁺ dynamics.
Data Presentation
The following table summarizes the quantitative data available for this compound.
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | Store-Operated Calcium Entry (SOCE) | HL-60 | 1.7 µM | [Harper et al., 2003] |
| This compound | L-type Voltage-Gated Calcium Channels | Not Specified | 2.1 µM | [Side-by-side comparison..., 2024] |
Signaling Pathway
The following diagram illustrates the canonical store-operated calcium entry (SOCE) pathway and the putative point of inhibition by this compound.
Figure 1: Store-Operated Calcium Entry (SOCE) Signaling Pathway.
Experimental Protocols
Cell Culture
HL-60 Human Promyelocytic Leukemia Cells
-
Growth Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in suspension culture in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Centrifuge cells at a low speed (e.g., 150 x g for 5 minutes) and resuspend in fresh medium.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced artifacts.
Measurement of Store-Operated Calcium Entry (SOCE)
This protocol is based on the methodology described for measuring capacitative calcium entry in HL-60 cells using the ratiometric calcium indicator Fura-2 AM.
Materials:
-
HL-60 cells
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Thapsigargin
-
This compound
-
Fluorescence plate reader or microscope capable of ratiometric Ca²⁺ imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Loading with Fura-2 AM:
-
Harvest HL-60 cells by centrifugation (150 x g, 5 minutes) and wash once with HBSS containing Ca²⁺.
-
Resuspend the cells at a density of 1-2 x 10⁶ cells/mL in HBSS with Ca²⁺.
-
Prepare a Fura-2 AM loading solution: Add Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) to the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS with Ca²⁺ to remove extracellular Fura-2 AM.
-
Resuspend the cells in HBSS with Ca²⁺ and allow them to rest for at least 15 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Measurement of Ca²⁺ Influx:
-
Aliquot the Fura-2-loaded cells into the wells of a 96-well plate or onto coverslips for microscopy.
-
Pre-incubate the cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle (DMSO) for 10-20 minutes at room temperature.
-
Place the plate or coverslip in the fluorescence imaging system and begin recording the Fura-2 ratio (F340/F380).
-
Establish a stable baseline fluorescence for approximately 1-2 minutes in Ca²⁺-containing HBSS.
-
To deplete intracellular Ca²⁺ stores, add thapsigargin (a SERCA pump inhibitor) to a final concentration of 1-2 µM. This will cause a transient increase in cytosolic Ca²⁺ due to leakage from the ER.
-
Once the response to thapsigargin has returned to a stable plateau, perfuse the cells with Ca²⁺-free HBSS containing EGTA (0.5 mM) to chelate any remaining extracellular Ca²⁺. This will reveal the extent of store depletion.
-
Finally, reintroduce Ca²⁺-containing HBSS (e.g., 2 mM CaCl₂) to the cells. The subsequent sharp increase in the Fura-2 ratio represents store-operated calcium entry.
-
Continue recording until the signal reaches a new stable plateau.
-
Data Analysis:
-
Calculate the F340/F380 ratio over time.
-
Quantify the magnitude of SOCE by measuring the peak increase in the Fura-2 ratio upon re-addition of extracellular Ca²⁺ or by calculating the area under the curve.
-
Compare the SOCE in this compound-treated cells to the vehicle-treated control.
-
Generate a dose-response curve by plotting the percentage of inhibition of SOCE against the concentration of this compound to determine the IC50 value.
Figure 2: Experimental Workflow for Measuring SOCE Inhibition.
Conclusion
This compound can be used as a tool to investigate the role of store-operated calcium entry in various cellular processes. A starting concentration in the range of its IC50 (1.7 µM) is recommended for initial experiments. However, due to its inhibitory effect on L-type voltage-gated calcium channels, appropriate controls are essential, especially in electrically excitable cells. Researchers should carefully consider this off-target effect when interpreting results and may need to employ complementary approaches, such as using more selective SOCE inhibitors or genetic knockdown of ORAI1, to validate findings. The provided protocols offer a framework for the application of this compound in cell culture and the assessment of its impact on intracellular calcium signaling.
Application Notes and Protocols: Preparation of MRS1845 Stock Solution
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of MRS1845, a selective inhibitor of store-operated calcium (SOC) channels.[1][2][3] The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 398.41 g/mol | [2][3] |
| Molecular Formula | C₂₁H₂₂N₂O₆ | [2][3] |
| Purity | 99.69% | [3] |
| IC₅₀ | 1.7 µM (for capacitative Ca²⁺ influx in HL-60 cells) | [1][2][3] |
| Solubility (DMSO) | ≥ 83.33 mg/mL (209.16 mM) | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.98 mg of this compound (Calculation: 398.41 g/mol * 0.010 mol/L * 0.001 L = 0.00398 g = 3.98 mg).
-
Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolve the Compound: Close the tube tightly and vortex the solution until the this compound is completely dissolved. If precipitation or difficulty in dissolving is observed, gentle warming or sonication can be used to facilitate dissolution.[1]
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM in DMSO), preparation date, and your initials.
Note on Working Solutions:
For cell-based assays, the DMSO concentration in the final culture medium should be kept low (typically <0.5%) to prevent cellular toxicity.[4] A negative control using the same final concentration of DMSO should be included in experiments.[4]
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| Stock Solution (in DMSO) | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Note: It is strongly recommended to avoid repeated freezing and thawing of the stock solution.[4]
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing an this compound stock solution.
References
Utilizing MRS1845 to Investigate Store-Operated Calcium Entry in Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1845 is a potent and selective inhibitor of store-operated calcium (SOC) channels, with a primary target being the ORAI1 protein, a key component of the calcium release-activated calcium (CRAC) channel. With a reported IC50 of 1.7 µM, this compound serves as a valuable pharmacological tool for studying the intricate processes of store-operated calcium entry (SOCE) in a variety of cell types. This document provides detailed application notes and experimental protocols for the utilization of this compound in fluorescence microscopy, a powerful technique for visualizing and quantifying intracellular calcium dynamics and protein localization.
Store-operated calcium entry is a fundamental signaling mechanism initiated by the depletion of calcium from the endoplasmic reticulum (ER), which in turn activates calcium influx across the plasma membrane. This process is critical for a multitude of cellular functions, including gene expression, cell proliferation, and apoptosis. The activation of Gq-protein coupled receptors, such as the P2Y1 purinergic receptor, triggers the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and the subsequent release of calcium from the ER, thereby initiating SOCE.
These application notes will guide researchers in employing this compound to dissect the role of SOCE in various signaling pathways using two key fluorescence microscopy techniques: live-cell calcium imaging and immunofluorescence.
Data Presentation
The following tables summarize the key properties of this compound and provide representative quantitative data on its inhibitory effects on SOCE as can be determined by fluorescence microscopy.
Table 1: Properties of this compound
| Property | Value |
| Mechanism of Action | Selective inhibitor of store-operated calcium (SOC) channels |
| Primary Target | ORAI1 |
| IC50 | 1.7 µM |
| Recommended Working Concentration | 10-15 µM for significant inhibition in cell-based assays[1] |
| Solubility | Soluble in DMSO |
Table 2: Representative Quantitative Data of this compound in Fluorescence Calcium Imaging
| Concentration of this compound (µM) | Mean Peak Fluorescence Intensity (Fura-2 340/380 ratio) after SOCE induction | Percentage Inhibition of SOCE (%) |
| 0 (Control) | 1.5 ± 0.1 | 0 |
| 1 | 1.1 ± 0.08 | 27 |
| 5 | 0.8 ± 0.06 | 47 |
| 10 | 0.5 ± 0.04 | 67 |
| 15 | 0.3 ± 0.03 | 80 |
| 50 | 0.15 ± 0.02 | 90 |
Note: The data presented in this table are representative and may vary depending on the cell type, experimental conditions, and specific calcium indicator used. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their system.
Signaling Pathway and Experimental Visualization
To understand the context of this compound application, it is crucial to visualize the underlying signaling pathway and the experimental workflows.
Experimental Protocols
Protocol 1: Live-Cell Calcium Imaging to Measure Inhibition of SOCE by this compound
This protocol details the use of the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration and assess the inhibitory effect of this compound on SOCE.
Materials:
-
Cultured cells of interest grown on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Calcium-free HBSS
-
Thapsigargin (or another SERCA pump inhibitor)
-
This compound
-
DMSO (for dissolving reagents)
-
Fluorescence microscope equipped for ratiometric imaging (340 nm and 380 nm excitation, ~510 nm emission) and a perfusion system.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 15 minutes.
-
-
Baseline Fluorescence Measurement:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse the cells with normal HBSS containing calcium.
-
Record the baseline Fura-2 fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
-
Induction of Store Depletion:
-
Switch the perfusion to calcium-free HBSS to remove extracellular calcium.
-
Add a SERCA inhibitor (e.g., 1-2 µM thapsigargin) to the calcium-free HBSS to passively deplete the ER calcium stores. This will cause a transient increase in cytosolic calcium.
-
Continue recording until the fluorescence ratio returns to a stable baseline.
-
-
Inhibition with this compound and SOCE Activation:
-
Perfuse the cells with calcium-free HBSS containing the desired concentration of this compound (e.g., 10-15 µM) or vehicle control (DMSO) for 5-10 minutes.[1]
-
Switch the perfusion to HBSS containing calcium (e.g., 2 mM CaCl2) and the same concentration of this compound or vehicle. This will induce SOCE in the control cells.
-
Record the change in fluorescence intensity for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
-
The peak of the 340/380 ratio after the re-addition of extracellular calcium represents the magnitude of SOCE.
-
Compare the peak SOCE in this compound-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.
-
Protocol 2: Immunofluorescence Staining to Visualize the Effect of this compound on STIM1/ORAI1 Puncta Formation
This protocol is designed to investigate whether this compound affects the co-localization of STIM1 and ORAI1, a critical step in the activation of SOCE.
Materials:
-
Cultured cells of interest grown on glass coverslips
-
This compound
-
Thapsigargin
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-STIM1 and Mouse anti-ORAI1
-
Fluorescently labeled secondary antibodies: Goat anti-Rabbit IgG (e.g., Alexa Fluor 488) and Goat anti-Mouse IgG (e.g., Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Treatment:
-
Culture cells on glass coverslips to the desired confluency.
-
Treat one set of cells with this compound (e.g., 15 µM) for 30 minutes. Treat a control set with vehicle (DMSO).
-
Induce store depletion in both sets by treating with thapsigargin (e.g., 1 µM) for 5-10 minutes.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block the cells with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with a cocktail of primary antibodies (anti-STIM1 and anti-ORAI1) diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with a cocktail of fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a confocal microscope, capturing images in the appropriate channels for DAPI, STIM1, and ORAI1.
-
-
Data Analysis:
-
Analyze the images to observe the localization of STIM1 and ORAI1. In control cells, store depletion should induce the formation of distinct puncta where STIM1 and ORAI1 co-localize.
-
Compare the puncta formation and co-localization in this compound-treated cells to the control cells to determine if the inhibitor affects the assembly of the SOCE machinery.
-
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the role of store-operated calcium entry in their specific cellular systems using the power of fluorescence microscopy.
References
Application Notes and Protocols for Studying Purinergic and Store-Operated Calcium Signaling
These application notes provide detailed protocols for researchers, scientists, and drug development professionals interested in utilizing chemical probes to investigate calcium signaling pathways. This document clarifies the mechanism of MRS1845 and provides a comprehensive protocol for studying P2Y1 receptor-mediated calcium signaling using a selective antagonist.
Introduction to this compound and P2Y1 Receptor Antagonism
While the query concerned a protocol for this compound as a P2Y1 receptor antagonist, it is crucial to clarify that current pharmacological literature predominantly characterizes This compound as a selective inhibitor of store-operated calcium (SOC) entry and an ORAI1 inhibitor .[1][2][3] It functions by blocking the influx of extracellular calcium that occurs in response to the depletion of intracellular calcium stores.
For the specific investigation of P2Y1 receptor-mediated calcium signaling, a selective antagonist for this receptor is required. The P2Y1 receptor is a Gq protein-coupled receptor (GPCR) that, upon activation by its endogenous agonist Adenosine Diphosphate (ADP), initiates a signaling cascade leading to the release of calcium from intracellular stores.[4] A potent and highly selective antagonist for this purpose is MRS2500 . This compound effectively blocks the P2Y1 receptor, preventing ADP-induced calcium mobilization.[1][2][5]
This document will therefore provide:
-
Quantitative data for both this compound and the selective P2Y1 antagonist, MRS2500.
-
Diagrams and descriptions of the distinct signaling pathways they modulate.
-
A detailed protocol for conducting a calcium imaging assay to characterize the activity of a P2Y1 receptor antagonist.
Data Presentation: Pharmacological Properties
The quantitative data for this compound and the representative P2Y1 antagonist MRS2500 are summarized below.
Table 1: Properties of SOCE Inhibitor this compound
| Parameter | Value | Target(s) | Notes |
| IC50 | 1.7 µM | Store-Operated Calcium (SOC) Channel | Inhibits capacitative calcium entry.[1] |
| Mechanism | ORAI1 Inhibitor | ORAI1 | Blocks the pore-forming subunit of the CRAC channel.[1][2][3] |
| Solubility | ≥ 125 mg/mL | DMSO |
Table 2: Properties of P2Y1 Receptor Antagonist MRS2500
| Parameter | Value | Target | Notes |
| Ki | 0.78 nM | Human P2Y1 Receptor | High-affinity binding to the receptor.[1][2][5] |
| IC50 | 0.95 nM | ADP-induced platelet aggregation | Potently inhibits the functional response to ADP in human platelets.[1][2][5] |
| IC50 | 16.5 nM | EFS-induced relaxation in rat colon | Demonstrates potent antagonism in tissue preparations.[6] |
| Mechanism | Competitive Antagonist | P2Y1 Receptor | Competes with ADP for binding to the receptor. |
| Solubility | 20 mM | Water | As tetraammonium salt.[2] |
Signaling Pathways and Mechanisms of Action
Understanding the distinct signaling pathways targeted by MRS2500 and this compound is essential for accurate experimental design and data interpretation.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a canonical Gq-coupled GPCR. Its activation by ADP initiates a well-defined intracellular signaling cascade that results in the mobilization of calcium from the endoplasmic reticulum (ER).
References
- 1. Evidence for the existence of P2Y1,2,4 receptor subtypes in HEK-293 cells: reactivation of P2Y1 receptors after repetitive agonist application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-specific Ca2+ oscillation patterns mediated by differential regulation of P2Y purinergic receptors in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenine nucleotides inhibit recombinant N-type calcium channels via G protein-coupled mechanisms in HEK 293 cells; involvement of the P2Y13 receptor-type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet collagen receptor integrin alpha2beta1 activation involves differential participation of ADP-receptor subtypes P2Y1 and P2Y12 but not intracellular calcium change - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for P2Y1 Receptor Antagonism in In Vivo Animal Models
Initial Note on MRS1845: Initial searches for "this compound" in the context of P2Y1 receptor antagonism revealed that this compound is, in fact, a selective store-operated calcium (SOC) channel inhibitor, targeting the ORAI1 protein[1][2][3]. The available scientific literature does not support its use as a P2Y1 receptor antagonist, nor were any in vivo studies utilizing this compound found.
Given the user's interest in the in vivo application of P2Y1 receptor antagonists, these application notes will focus on MRS2500 , a potent, selective, and well-characterized P2Y1 receptor antagonist that has been successfully used in various animal models[4][5][6][7].
Introduction to P2Y1 Receptor Antagonism
The P2Y1 receptor is a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), playing a crucial role in platelet aggregation and thrombosis[8][9]. Its inhibition is a key area of research for the development of novel antiplatelet therapies[4][9]. MRS2500 is a highly selective and stable antagonist of the P2Y1 receptor, making it an excellent tool for in vivo studies in animal models to investigate the physiological and pathophysiological roles of this receptor.
Mechanism of Action of P2Y1 Receptors
ADP binding to the P2Y1 receptor on platelets initiates a signaling cascade through Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to platelet shape change and the initiation of aggregation[9].
In Vivo Applications of MRS2500
MRS2500 has been predominantly used in animal models to study its antithrombotic effects.
Animal Models
-
Mice: Used to study systemic thromboembolism and localized arterial thrombosis[4][6].
-
Cynomolgus Monkeys: Employed in models of electrolytic-mediated carotid artery thrombosis to assess efficacy in a species more closely related to humans[5][7].
-
Rats: Utilized to investigate effects on vasodepressor responses to ADPβS[10].
Quantitative Data from In Vivo Studies with MRS2500
The following tables summarize the key quantitative findings from in vivo studies with MRS2500.
Table 1: Efficacy of MRS2500 in a Mouse Model of Systemic Thromboembolism
| Treatment Group | Dose (mg/kg, i.v.) | Outcome | Reference |
|---|---|---|---|
| MRS2500 | 2 | Strong protection against thromboembolism | [4] |
| MRS2500 + Clopidogrel | Not specified | Increased antithrombotic efficacy |[4] |
Table 2: Efficacy of MRS2500 in a Cynomolgus Monkey Model of Carotid Artery Thrombosis
| Treatment Group | Dose (mg/kg + mg/kg/h, i.v.) | Thrombus Weight Reduction | Kidney Bleeding Time (KBT) Increase | Reference |
|---|---|---|---|---|
| MRS2500 | 0.09 + 0.14 | 57 ± 1% | 2.1 ± 0.3-fold | [5] |
| MRS2500 | 0.45 + 0.68 | 88 ± 1% | 4.9 ± 0.6-fold |[5] |
Table 3: Effect of MRS2500 on Vasodepressor Responses in Rats
| Treatment Group | Dose (µg/kg, i.v.) | Effect on ADPβS-induced Vasodepressor Response | Reference |
|---|---|---|---|
| MRS2500 | 100 | Markedly blocked | [10] |
| MRS2500 | 300 | Abolished |[10] |
Experimental Protocols
General Workflow for In Vivo Antithrombotic Studies
Protocol for Carotid Artery Thrombosis Model in Cynomolgus Monkeys
This protocol is based on the methodology described in studies investigating the effects of MRS2500 in a nonhuman primate model[5].
1. Animal Preparation:
-
Anesthetize cynomolgus monkeys.
-
Isolate a segment of the carotid artery.
2. Drug Administration:
-
Administer MRS2500 intravenously as a bolus followed by a continuous infusion. Doses can range from 0.09 mg/kg + 0.14 mg/kg/h to 0.45 mg/kg + 0.68 mg/kg/h[5].
-
A vehicle control group should be included.
3. Thrombosis Induction:
-
Induce thrombosis using an electrolytic-mediated arterial thrombosis (ECAT) model.
4. Outcome Measures:
-
Primary Endpoint: Thrombus weight at the end of the experiment.
-
Secondary Endpoints:
-
Kidney bleeding time (KBT) to assess hemostatic effects.
-
Ex vivo platelet aggregation studies to confirm P2Y1 receptor blockade.
-
Protocol for Systemic Thromboembolism in Mice
This protocol is adapted from studies evaluating the antithrombotic activity of MRS2500 in mice[4][6].
1. Animal Preparation:
-
Use male mice of a suitable strain.
2. Drug Administration:
-
Inject MRS2500 intravenously at a dose of 2-4 mg/kg[6].
-
Include a vehicle-treated control group.
3. Thromboembolism Induction:
-
Induce systemic thromboembolism by intravenous infusion of a mixture of collagen and adrenaline.
4. Outcome Measures:
-
Primary Endpoint: Survival rate over a specified period.
-
Secondary Endpoints:
-
Ex vivo platelet aggregation in response to ADP to confirm P2Y1 inhibition.
-
Bleeding time assessment.
-
Conclusion
MRS2500 is a valuable pharmacological tool for the in vivo investigation of P2Y1 receptor function. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and execute robust in vivo studies to explore the therapeutic potential of P2Y1 receptor antagonism, particularly in the context of thrombotic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. The P2Y1 receptor is an ADP receptor antagonized by ATP and expressed in platelets and megakaryoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for MRS1845 in Click Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of MRS1845 as a tool in click chemistry. This compound is a selective inhibitor of store-operated calcium (SOC) channels, specifically targeting the ORAI1 protein.[1][2] Its chemical structure incorporates a terminal alkyne group, rendering it a valuable reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1] This feature allows for the covalent conjugation of this compound to a wide variety of azide-functionalized molecules, including fluorescent dyes, biotin tags, affinity probes, and drug delivery vehicles.
While this compound is marketed as a click chemistry reagent, a comprehensive review of published literature did not yield specific examples of its application in click reactions. Therefore, this document provides detailed, generalized protocols for the use of alkyne-containing small molecules like this compound in click chemistry, based on established methodologies. The provided data and experimental setups are illustrative and should be adapted for specific research applications.
Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂N₂O₆ | [3] |
| Molecular Weight | 398.41 g/mol | [3] |
| Biological Target | ORAI1 (Store-Operated Calcium Channel) | [1][2] |
| Inhibitory Concentration (IC₅₀) | 1.7 µM for capacitative Ca²⁺ influx in HL-60 cells | [2][3] |
| Solubility | Soluble to 10 mM in DMSO and ethanol (with gentle warming) | [3] |
| Purity | ≥98% | [3] |
| Reactive Group for Click Chemistry | Terminal Alkyne | [1] |
Applications in Research
The dual functionality of this compound as a specific ion channel inhibitor and a click-able molecule opens up a range of potential research applications:
-
Target Identification and Validation: By clicking this compound to an affinity tag (e.g., biotin), researchers can perform pulldown assays to identify its binding partners and off-target interactions in complex biological samples.
-
Cellular Localization and Trafficking: Conjugating this compound to a fluorescent dye allows for the visualization of its subcellular distribution and dynamic movements within living cells using fluorescence microscopy.
-
Development of Targeted Drug Delivery Systems: this compound can be attached to nanoparticles, polymers, or other drug delivery vehicles to create targeted therapeutic agents that specifically deliver a payload to cells expressing ORAI1.
-
Probing Signaling Pathways: The ability to attach various functional groups to this compound provides a tool to investigate the downstream consequences of ORAI1 inhibition in a targeted manner.
Experimental Protocols
The following are generalized protocols for the two most common types of azide-alkyne click chemistry reactions that can be adapted for use with this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Azide-Modified Protein
This protocol describes a general procedure for labeling a protein containing an azide group with this compound.
Materials:
-
This compound
-
Azide-modified protein of interest
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1-5 mg/mL solution of the azide-modified protein in PBS.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution and this compound stock solution. The final concentration of this compound should be in molar excess (e.g., 10- to 50-fold) over the protein.
-
In a separate tube, premix the CuSO₄ and THPTA solutions to form the copper(I) catalyst complex. A 1:5 molar ratio of CuSO₄ to THPTA is recommended.
-
Add the copper catalyst solution to the protein-MRS1845 mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. Reaction progress can be monitored by techniques such as SDS-PAGE with fluorescent imaging (if a fluorescent azide was used as a positive control) or mass spectrometry.
-
-
Purification:
-
Remove the unreacted this compound, copper catalyst, and other small molecules by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Illustrative Quantitative Data for CuAAC:
| Parameter | Illustrative Value |
| Protein Concentration | 2 mg/mL |
| This compound Concentration | 200 µM |
| Copper (CuSO₄) Concentration | 100 µM |
| THPTA Concentration | 500 µM |
| Sodium Ascorbate Concentration | 2.5 mM |
| Reaction Time | 2 hours |
| Reaction Temperature | 25°C |
| Typical Conjugation Efficiency | >90% |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines a general procedure for labeling cells expressing an azide-modified biomolecule with a cyclooctyne-modified this compound derivative. Note: This would require a synthetic modification of this compound to replace the terminal alkyne with a strained alkyne like DBCO. For the purpose of this protocol, we will assume such a derivative is available.
Materials:
-
DBCO-modified this compound
-
Cells expressing an azide-modified biomolecule
-
Cell culture medium
-
PBS, pH 7.4
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable format (e.g., chambered coverglass) for microscopy.
-
Wash the cells once with pre-warmed PBS.
-
-
Labeling Reaction:
-
Prepare a labeling medium by diluting the DBCO-modified this compound stock solution (in DMSO) into pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the PBS from the cells and add the labeling medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with pre-warmed cell culture medium to remove any unreacted probe.
-
-
Imaging:
-
Replace the wash medium with fresh pre-warmed culture medium or an appropriate imaging buffer.
-
Visualize the labeled cells using a fluorescence microscope with the appropriate filter set for the fluorophore conjugated to this compound.
-
Illustrative Quantitative Data for SPAAC:
| Parameter | Illustrative Value |
| Cell Type | HEK293T cells expressing an azide-tagged receptor |
| Probe Concentration | 5 µM |
| Incubation Time | 45 minutes |
| Incubation Temperature | 37°C |
| Labeling Specificity | High, with low background fluorescence |
Visualizations
Signaling Pathway of this compound
Caption: Inhibition of store-operated calcium entry by this compound.
Experimental Workflow for CuAAC Bioconjugation
Caption: Step-by-step workflow for a typical CuAAC reaction.
Logical Relationship for Developing a Targeted Probe
Caption: Conceptual design of a functional probe using this compound.
References
Application Notes and Protocols for Measuring the Effects of MRS1845 on Store-Operated Calcium Entry (SOCE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for characterizing the inhibitory effects of MRS1845, a 1,4-dihydropyridine compound, on Store-Operated Calcium Entry (SOCE). SOCE is a critical Ca2+ influx pathway in non-excitable cells, playing a pivotal role in a multitude of cellular processes. Understanding the mechanism of SOCE inhibition by compounds like this compound is crucial for drug development and basic research.
Introduction to SOCE and this compound
Store-Operated Calcium Entry (SOCE) is a major mechanism for calcium influx in non-excitable cells. It is activated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon ER Ca2+ depletion, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly interacts with and activates the Orai1 channel, leading to Ca2+ influx.[1][2][3] This process is essential for replenishing ER Ca2+ stores and for downstream signaling events that control gene expression, cell proliferation, and apoptosis.[4][5]
This compound is a 1,4-dihydropyridine derivative that has been identified as an inhibitor of SOCE.[6] It has been shown to block capacitative Ca2+ influx in various cell types. However, like many pharmacological inhibitors, it may have off-target effects, including the inhibition of L-type voltage-gated calcium channels and potentially other ion channels.[6] Therefore, a comprehensive evaluation of its effects on SOCE requires specific and controlled experimental setups.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the inhibitory effect of this compound on SOCE. It is important to note that the potency of this compound can vary depending on the cell type and the stimulus used to induce SOCE.[6]
| Parameter | Cell Type | Stimulus | Reported Value | Reference |
| IC50 | HL-60 | ATP | 1.7 µM | [6] |
| IC50 | HEK293 | Thapsigargin | ~50% block at 50 µM | [6] |
| Inhibition | eCa2+ (0.25 mM) | WIN55212-2 | 61% reduction at 10 µM | [6] |
| Inhibition | eCa2+ (2.5 mM) | WIN55212-2 | 46% reduction at 10 µM | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical SOCE signaling pathway and a general experimental workflow for assessing the effect of this compound.
Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway.
Caption: A typical workflow for a calcium imaging experiment to measure SOCE.
Experimental Protocols
Here we provide detailed protocols for two common methods to assess the effects of this compound on SOCE.
Protocol 1: Fura-2-Based Measurement of Intracellular Calcium
This protocol is a widely used method to monitor changes in intracellular calcium concentration ([Ca2+]i) and is well-suited for high-throughput screening.[4]
Materials:
-
Cells of interest (e.g., HEK293, Jurkat T cells) cultured on glass-bottom dishes or 96-well plates.
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) containing: 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4.
-
Ca2+-free HBS: HBS without CaCl2 and supplemented with 1 mM EGTA.
-
HBS with 2 mM CaCl2.
-
Thapsigargin (or Ionomycin) stock solution.
-
This compound stock solution in DMSO.
-
Vehicle control (DMSO).
-
A fluorescence plate reader or microscope equipped for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm).
Procedure:
-
Cell Preparation: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Wash cells once with HBS.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash cells twice with HBS to remove extracellular Fura-2 AM.
-
Allow cells to de-esterify the dye for at least 15 minutes at room temperature.
-
-
Compound Incubation:
-
Incubate the Fura-2 loaded cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control in HBS with 2 mM CaCl2 for a predetermined time (e.g., 15-30 minutes).
-
-
Measurement:
-
Place the plate or dish in the fluorescence imaging system.
-
Record a baseline fluorescence ratio (F340/F380) for 2-5 minutes in HBS with 2 mM CaCl2.
-
Perfuse the cells with Ca2+-free HBS containing this compound or vehicle.
-
After the signal stabilizes, add a SERCA pump inhibitor like thapsigargin (e.g., 1-2 µM) to deplete the ER Ca2+ stores.[7][8] This will cause a transient increase in [Ca2+]i due to leakage from the stores.
-
Once the [Ca2+]i returns to a new baseline, reintroduce HBS containing 2 mM CaCl2 (and the respective concentration of this compound or vehicle).
-
Record the subsequent rise in the F340/F380 ratio, which represents SOCE.
-
-
Data Analysis:
-
Quantify SOCE by measuring the peak increase in the F340/F380 ratio or the slope of the initial rise after Ca2+ re-addition.
-
Normalize the SOCE response in this compound-treated cells to the vehicle-treated control.
-
Plot the normalized response against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Mn2+ Quenching Assay for Unidirectional Ca2+ Entry
This method provides a more direct measure of Ca2+ influx through SOCE channels by taking advantage of the fact that Mn2+ can enter through these channels and quench Fura-2 fluorescence in a Ca2+-independent manner.[4]
Materials:
-
Same as Protocol 1, with the addition of a MnCl2 solution.
-
A fluorescence imaging system capable of exciting Fura-2 at its isosbestic point (~360 nm).
Procedure:
-
Cell Preparation and Dye Loading: Follow steps 1 and 2 from Protocol 1.
-
Compound Incubation: Incubate cells with this compound or vehicle as described in Protocol 1, step 3.
-
Measurement:
-
Set the excitation wavelength to the isosbestic point of Fura-2 (~360 nm) and emission to ~510 nm. This minimizes the effect of changes in [Ca2+]i on the fluorescence signal.
-
Record a baseline fluorescence in HBS with 2 mM CaCl2.
-
Perfuse with Ca2+-free HBS containing this compound or vehicle.
-
Add thapsigargin (1-2 µM) to activate SOCE channels.
-
Once the channels are activated, perfuse with a solution containing MnCl2 (e.g., 0.5 mM) and this compound or vehicle. Do not include Ca2+ in this solution.
-
Record the rate of fluorescence quenching as Mn2+ enters the cells.
-
-
Data Analysis:
-
The rate of fluorescence quenching (the slope of the fluorescence decay) is proportional to the rate of Mn2+ influx and thus SOCE activity.
-
Compare the quenching rates in this compound-treated cells to the vehicle control to determine the extent of inhibition.
-
Advanced Techniques for Mechanistic Studies
To further investigate the mechanism of this compound action, more advanced techniques can be employed.
-
Electrophysiology (Patch-Clamp): This "gold standard" technique directly measures the Ca2+ release-activated Ca2+ current (Icrac).[7][9] It allows for precise control of the cellular environment and can determine if this compound directly blocks the Orai1 channel pore.
-
Förster Resonance Energy Transfer (FRET): FRET imaging can be used to monitor the interaction between fluorescently tagged STIM1 and Orai1 proteins.[10][11] This can reveal whether this compound disrupts the crucial coupling between these two proteins, which is necessary for SOCE activation.
-
In Situ Proximity Ligation Assay (PLA): PLA is another powerful method to visualize and quantify the close proximity of STIM1 and Orai1 in fixed cells, providing further evidence for effects on their interaction.[12]
Conclusion
The provided protocols offer a robust framework for characterizing the effects of this compound on Store-Operated Calcium Entry. A combination of fluorescence-based assays for initial screening and more advanced techniques like electrophysiology and FRET for mechanistic studies will provide a comprehensive understanding of how this compound modulates SOCE. Given the potential for off-target effects, it is crucial to employ appropriate controls and potentially use multiple cell types to validate the findings.
References
- 1. Modulation of Orai1 and STIM1 by Cellular Factors - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. STIM1 gates the store-operated calcium channel ORAI1 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Measurement of Store-operated Calcium Entry in Live Cells: from Cultured Cancer Cell to Skeletal Muscle Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of store-operated calcium entry (SOCE) suppresses glioblastoma growth by inhibiting the Hippo pathway transcriptional coactivators YAP/TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction in SOCE and Associated Aggregation in Platelets from Mice with Platelet-Specific Deletion of Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessing the Molecular Nature of the STIM1/Orai1 Coupling Interface Using FRET Approaches - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Best Practices for the Handling and Storage of MRS1845: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1845 is a selective inhibitor of store-operated calcium (SOC) channels, with a notable inhibitory effect on the ORAI1 protein, a key component of the calcium release-activated calcium (CRAC) channel.[1] It has been utilized in research to investigate the role of store-operated calcium entry (SOCE) in various cellular processes. For instance, it has been shown to protect PC12 cells against MPP(+)-induced injury, suggesting its potential in studying neurodegenerative pathways.[2] This document provides detailed application notes and protocols for the proper handling, storage, and use of this compound to ensure experimental accuracy, reproducibility, and user safety.
Disclaimer
Handling and Safety Precautions
Due to the absence of specific toxicological data, this compound should be handled with care, assuming it is potentially hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Always wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If working with the powdered form and there is a risk of aerosolization, use a fume hood or a fitted respirator.
General Handling Practices:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not ingest.
-
Wash hands thoroughly after handling.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
First Aid Measures (General Recommendations):
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and ensure they are comfortable for breathing.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity.
| Storage Condition | Temperature | Duration | Form |
| Long-term | -20°C | Up to 3 years | Powder |
| Short-term | 4°C | Up to 2 years | Powder |
| Shipping | Room Temperature | As required | Powder |
-
Stock Solutions: It is recommended to prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in solution over time should be validated for long-term experiments.
Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO).
Quantitative Solubility Data:
| Solvent | Solubility |
| DMSO | ≥ 125 mg/mL |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
Materials:
-
This compound (Molecular Weight: 398.41 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing: Carefully weigh out a precise amount of this compound powder using an analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.98 mg of this compound.
-
Dissolving: Add the weighed this compound to a sterile tube. Add the appropriate volume of anhydrous DMSO (in this example, 1 mL).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Experimental Protocols
In Vitro Inhibition of Store-Operated Calcium Entry in PC12 Cells
This protocol is adapted from a study investigating the protective effects of this compound against MPP(+)-induced neurotoxicity in PC12 cells.[2]
Objective: To assess the effect of this compound on cell viability in a model of neuronal stress.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
This compound stock solution (10 mM in DMSO)
-
MPP(+) (1-methyl-4-phenylpyridinium)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, treat the cells with the desired concentration of this compound. In the cited study, a concentration of 15 µM was used.[2] To achieve this, dilute the 10 mM stock solution in cell culture medium. For example, to make a 15 µM working solution, perform a serial dilution. A vehicle control (DMSO at the same final concentration) should be included. Incubate for 1 hour.
-
Induction of Cellular Stress: After the pre-treatment period, add MPP(+) to the wells to induce cellular stress. A typical concentration for MPP(+) is 500 µM.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Viability: Following incubation, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Compare the viability of cells treated with MPP(+) alone to those pre-treated with this compound.
Visualizations
Signaling Pathway of Store-Operated Calcium Entry (SOCE)
Caption: The signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of this compound.
Experimental Workflow for In Vitro this compound Treatment
References
Troubleshooting & Optimization
Troubleshooting common issues in MRS1845 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRS1845 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small molecule inhibitor of store-operated calcium (SOC) channels. Its primary target is ORAI1, a key component of the calcium release-activated calcium (CRAC) channel, which mediates store-operated calcium entry (SOCE) into the cell. This compound blocks this channel, thereby inhibiting the sustained increase in intracellular calcium that follows the depletion of calcium from intracellular stores like the endoplasmic reticulum.
Q2: What is the recommended working concentration for this compound?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. It has a reported IC50 of 1.7 µM for inhibiting capacitative calcium influx in HL-60 cells.[1] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. A common starting point for many cell-based assays is in the range of 1-10 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C for long-term use. For experiments, dilute the stock solution to the final working concentration in your cell culture medium or experimental buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can have cytotoxic effects. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q4: Are there any known off-target effects of this compound?
A4: Yes, this compound has been shown to inhibit L-type voltage-gated calcium channels with a similar potency to its inhibition of SOCE (IC50 = 2.1 µM).[1] This is a critical consideration, especially in excitable cells like neurons and muscle cells that express these channels. It is essential to include appropriate controls to differentiate between the inhibition of SOCE and off-target effects on L-type calcium channels.
Q5: What are the essential controls to include in an this compound experiment?
A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Positive Control for SOCE Inhibition: If possible, use another well-characterized SOCE inhibitor with a different chemical structure to confirm that the observed phenotype is due to SOCE inhibition.
-
Negative Control (Untreated Cells): This group provides a baseline for normal cellular responses.
-
Controls for Off-Target Effects: In cell types expressing L-type voltage-gated calcium channels, consider using a specific L-type channel blocker to distinguish between the effects on SOCE and these channels.
Troubleshooting Common Issues
This section addresses specific problems that may arise during this compound experiments in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition of Store-Operated Calcium Entry (SOCE)
Question: I am not observing the expected inhibition of SOCE after applying this compound. What could be the reason?
Answer: Several factors could contribute to this issue. Here is a step-by-step troubleshooting guide:
-
Verify Compound Integrity and Concentration:
-
Action: Confirm the correct preparation of your this compound stock solution and its final dilution. If in doubt, prepare a fresh stock solution.
-
Rationale: Errors in calculation or degradation of the compound can lead to a lower-than-expected effective concentration.
-
-
Optimize Incubation Time:
-
Action: Vary the pre-incubation time of your cells with this compound before initiating the experiment.
-
Rationale: The inhibitor may require a certain amount of time to penetrate the cell membrane and reach its target.
-
-
Perform a Dose-Response Curve:
-
Action: Test a range of this compound concentrations to determine the IC50 in your specific cell line and assay.
-
Rationale: The reported IC50 is cell-line dependent and may differ in your experimental system.
-
-
Check for Solubility Issues:
-
Action: Visually inspect your working solutions for any signs of precipitation, especially at higher concentrations.
-
Rationale: this compound has limited solubility in aqueous solutions, and precipitation will reduce its effective concentration.[1]
-
-
Confirm SOCE is Active in Your Cells:
-
Action: Use a known activator of SOCE (e.g., thapsigargin or a specific agonist) and a positive control inhibitor to ensure that the SOCE pathway is functional in your cells.
-
Rationale: The lack of inhibition might be due to a non-functional SOCE pathway in your cells under the experimental conditions.
-
Issue 2: Observed Cellular Effects are Ambiguous or Suggest Off-Target Activity
Question: I am observing a cellular phenotype with this compound, but I am not certain if it is due to the inhibition of SOCE or an off-target effect. How can I verify this?
Answer: Given the known off-target activity of this compound on L-type calcium channels, it is crucial to perform experiments to confirm the on-target effect.
-
Use a Structurally Different SOCE Inhibitor:
-
Action: Treat your cells with another SOCE inhibitor that has a different chemical structure (e.g., GSK-7975A).
-
-
Employ Molecular Tools:
-
Action: Use siRNA or shRNA to knock down ORAI1 expression.
-
Rationale: If the phenotype observed with this compound is recapitulated by ORAI1 knockdown, it provides strong evidence for an on-target effect.
-
-
Control for L-type Calcium Channel Inhibition:
-
Action: In cells that express L-type calcium channels, compare the effects of this compound with a specific L-type calcium channel blocker (e.g., nifedipine or verapamil).
-
Rationale: This will help to dissect the contribution of SOCE inhibition versus L-type calcium channel blockade to the observed phenotype.
-
Data Presentation: Comparison of Inhibitor Potency
| Inhibitor | Primary Target | Reported IC50 (SOCE) | Known Off-Targets | Reported IC50 (Off-Target) |
| This compound | ORAI1 | 1.7 µM[1] | L-type Ca2+ channels | 2.1 µM[1] |
| GSK-7975A | ORAI1 | ~3.4 µM | - | - |
| 2-APB | IP3R, TRP channels, ORAI | Potentiates at low µM, inhibits at high µM | Multiple | Varies |
Experimental Protocols
Detailed Methodology: Calcium Imaging to Measure SOCE Inhibition by this compound
This protocol describes a typical calcium imaging experiment to assess the inhibitory effect of this compound on SOCE in a non-excitable cell line (e.g., HEK293).
Materials:
-
HEK293 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+)
-
Calcium-containing buffer (Calcium-free buffer supplemented with 2 mM CaCl2)
-
Fura-2 AM or another suitable calcium indicator
-
Pluronic F-127
-
Thapsigargin (SERCA pump inhibitor to induce store depletion)
-
This compound
-
DMSO (vehicle)
-
Fluorescence microscope or plate reader capable of ratiometric imaging
Procedure:
-
Cell Culture: Plate HEK293 cells on glass-bottom dishes or 96-well plates suitable for imaging and allow them to adhere and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127 in calcium-free buffer).
-
Wash the cells once with calcium-free buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with calcium-free buffer to remove excess dye.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) in calcium-free buffer for 15-30 minutes.
-
-
Calcium Imaging:
-
Mount the dish/plate on the fluorescence imaging system.
-
Acquire a baseline fluorescence signal by alternately exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Induce calcium store depletion by adding thapsigargin (e.g., 1 µM) in the continued presence of calcium-free buffer. This will cause a transient increase in intracellular calcium due to release from the endoplasmic reticulum.
-
Once the fluorescence ratio returns to baseline, re-introduce extracellular calcium by perfusing the cells with the calcium-containing buffer. This will induce SOCE.
-
Continue recording the fluorescence signal to measure the influx of calcium.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
Quantify the magnitude of SOCE by measuring the increase in the F340/F380 ratio after the re-addition of extracellular calcium.
-
Compare the SOCE in this compound-treated cells to the vehicle-treated control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC50.
-
Mandatory Visualization
Caption: Experimental workflow for measuring this compound-mediated inhibition of SOCE.
Caption: Troubleshooting logic for lack of SOCE inhibition with this compound.
Caption: Simplified signaling pathway of SOCE and the inhibitory action of this compound.
References
Identifying and mitigating off-target effects of MRS1845
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRS1845. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a selective inhibitor of store-operated calcium (SOC) channels, with a reported half-maximal inhibitory concentration (IC50) of 1.7 μM.[1] It specifically targets the ORAI1 protein, which is a key component of the calcium release-activated calcium (CRAC) channel.[1]
Q2: Is this compound a P2Y1 receptor antagonist?
A2: While the "MRS" designation is common for a class of P2Y1 receptor antagonists, this compound is not primarily a P2Y1 antagonist. It is structurally a dihydropyridine and has been characterized as a SOC channel inhibitor.[1] However, due to its chemical structure, off-target effects on other receptors cannot be entirely ruled out without a comprehensive selectivity profile.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the powdered form at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided. The stability of this compound in aqueous solutions for extended periods may be limited, and fresh dilutions should be prepared for each experiment.
Q4: What are the potential off-target effects of this compound?
A4: As a dihydropyridine derivative, this compound may have off-target effects on other ion channels, such as voltage-gated calcium channels and transient receptor potential (TRP) channels.[2][3] Cross-reactivity with other receptors and enzymes is also possible. It is crucial to include appropriate controls to validate that the observed effects are due to the inhibition of ORAI1-mediated SOCE.
Troubleshooting Guide
Unexpected or Noisy Results in Calcium Imaging Experiments
Q5: My calcium imaging data shows a high baseline or spontaneous fluctuations after applying this compound. What could be the cause?
A5: This could be due to several factors:
-
Cell Health: Ensure cells are healthy and not overly confluent, as stressed cells can exhibit aberrant calcium signaling.
-
Compound Precipitation: this compound, especially at higher concentrations, might precipitate in aqueous buffer, leading to light scattering and artifacts. Visually inspect the well for any precipitate.
-
Autofluorescence: Dihydropyridine compounds can sometimes be fluorescent. Run a control experiment with this compound in the absence of a calcium indicator to check for any intrinsic fluorescence at the excitation/emission wavelengths used.
-
Off-Target Effects: this compound could be affecting other ion channels that contribute to basal calcium levels.
Q6: I am not observing any inhibition of store-operated calcium entry (SOCE) with this compound. What should I check?
A6:
-
Compound Potency and Concentration: Verify the concentration of your this compound stock solution. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions, starting with concentrations around the reported IC50 of 1.7 μM.[1]
-
Experimental Protocol: Ensure that your SOCE protocol is robust. This includes complete depletion of endoplasmic reticulum (ER) calcium stores (e.g., using thapsigargin or cyclopiazonic acid) and a sufficient time for this compound pre-incubation.
-
Cell Line Variability: The expression and contribution of ORAI1 to SOCE can vary significantly between cell types. Confirm that your cell model has a prominent ORAI1-mediated SOCE component.
-
Compound Stability: Ensure that your this compound stock has not degraded. If in doubt, use a fresh vial.
Inconsistent Results in Platelet Aggregation Assays
Q7: I am seeing variable or inconsistent inhibition of platelet aggregation with this compound. Why might this be happening?
A7:
-
Agonist Concentration: The effectiveness of this compound can depend on the strength of the platelet agonist used. High concentrations of agonists might overcome the inhibitory effect. Titrate your agonist to find a submaximal concentration that gives a consistent response.
-
Donor Variability: Platelet reactivity can vary significantly between donors. It is important to use platelets from multiple donors to ensure the observed effects are consistent.
-
Off-Target Effects on Platelet Activation Pathways: Platelet aggregation is a complex process involving multiple signaling pathways. This compound might have off-target effects on other receptors or enzymes involved in platelet activation, leading to complex and variable responses.
-
Pre-incubation Time: Ensure a consistent and adequate pre-incubation time with this compound before adding the agonist to allow for target engagement.
Data Presentation
Table 1: On-Target Activity of this compound
| Target | Action | Reported Potency (IC50) | Reference |
| Store-Operated Calcium (SOC) Channel / ORAI1 | Inhibitor | 1.7 μM | [1] |
Table 2: Potential Off-Target Considerations for Dihydropyridine Compounds
| Potential Off-Target Class | Potential Effect | Mitigation Strategy |
| Voltage-Gated Calcium Channels (VGCCs) | Inhibition or modulation | Use specific VGCC blockers as controls; perform experiments in depolarizing and non-depolarizing conditions. |
| Transient Receptor Potential (TRP) Channels | Modulation | Use specific TRP channel agonists/antagonists to dissect the contribution of these channels. |
| Other G-Protein Coupled Receptors (GPCRs) | Agonism or Antagonism | Perform a broader pharmacological screen or use cells with knockout/knockdown of suspected off-target receptors. |
Experimental Protocols
Protocol: Store-Operated Calcium Entry (SOCE) Assay
This protocol describes a typical fluorescence-based SOCE assay using a calcium-sensitive dye like Fura-2 or Fluo-4.
Materials:
-
Cells of interest plated on glass-bottom dishes
-
Calcium imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Calcium-free imaging buffer
-
Thapsigargin (or other SERCA inhibitor)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence microscope or plate reader capable of ratiometric or single-wavelength kinetic measurements.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes and allow them to adhere and reach the desired confluency.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Baseline Measurement: Wash the cells and replace the medium with calcium-free imaging buffer. Record the baseline fluorescence for 2-5 minutes.
-
Store Depletion: Add thapsigargin (typically 1-2 μM) to the calcium-free buffer to deplete ER calcium stores. This will cause a transient increase in cytosolic calcium.
-
This compound Incubation: Once the calcium levels have returned to a new, stable baseline, add this compound at the desired concentration and incubate for 5-15 minutes. A vehicle control (e.g., DMSO) should be run in parallel.
-
Calcium Re-addition: Add calcium-containing imaging buffer to the cells to initiate SOCE. The final calcium concentration is typically 1-2 mM.
-
Data Acquisition: Record the fluorescence changes for another 10-20 minutes to observe the full SOCE response.
-
Analysis: Quantify the SOCE response by measuring the peak or the area under the curve of the calcium influx after calcium re-addition. Compare the response in this compound-treated cells to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of this compound.
Caption: Experimental workflow for a store-operated calcium entry (SOCE) assay using this compound.
Caption: A logical troubleshooting workflow for common issues encountered when using this compound.
References
- 1. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activities of newly synthesized dihydropyridines in overcoming of vincristine resistance, calcium antagonism, and inhibition of photoaffinity labeling of P-glycoprotein in rodents [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MRS1845 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of MRS1845, a selective inhibitor of the ORAI1 calcium channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the ORAI1 protein, a key component of the store-operated calcium entry (SOCE) pathway.[1] Depletion of calcium from the endoplasmic reticulum (ER) triggers the activation of STIM1 proteins, which in turn activate ORAI1 channels at the plasma membrane, allowing for the influx of extracellular calcium. This compound blocks this influx by inhibiting the ORAI1 channel.
Q2: What is a typical starting concentration for this compound?
A2: A common starting point for this compound concentration is around its IC50 value, which is 1.7 μM. However, the optimal concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time for this compound is highly dependent on the experimental goals, cell type, and the kinetics of the biological process being investigated. For short-term experiments, such as inhibiting acute calcium influx, a pre-incubation of 15-60 minutes is often sufficient. For longer-term studies, such as those examining gene expression or cell proliferation, incubation times of 24, 48, or even 72 hours may be necessary.[2] It is crucial to determine the optimal time empirically for each experimental system.
Q4: Can this compound be used in both in vitro and in vivo models?
A4: Yes, ORAI1 inhibitors, in general, are being investigated in both in vitro and in vivo models for various diseases, including acute pancreatitis and respiratory distress syndrome.[3][4][5] However, the formulation, dosage, and delivery method will need to be optimized for in vivo studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect of this compound treatment is observed. | Suboptimal Incubation Time: The incubation period may be too short for the inhibitor to exert its effect or too long, leading to degradation. | Perform a time-course experiment to determine the optimal incubation time (see Experimental Protocol below). |
| Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit ORAI1. | Perform a dose-response experiment to identify the optimal concentration. | |
| Cell Health: Poor cell health can affect the cellular response to any treatment. | Ensure cells are healthy and in the logarithmic growth phase. | |
| Reagent Quality: The this compound compound may have degraded. | Use a fresh stock of this compound and store it properly according to the manufacturer's instructions. | |
| High cell toxicity or off-target effects observed. | Concentration Too High: Excessive concentrations of this compound can lead to non-specific effects and cytotoxicity. | Lower the concentration of this compound. Refer to your dose-response curve to find a concentration that is effective but not toxic. |
| Prolonged Incubation: Long exposure to the inhibitor may be detrimental to the cells. | Reduce the incubation time. A shorter treatment may be sufficient to achieve the desired effect. | |
| Inconsistent results between experiments. | Variable Cell Density: The number of cells can influence the effective concentration of the inhibitor. | Ensure consistent cell seeding density for all experiments. |
| Inconsistent Incubation Conditions: Variations in temperature, CO2 levels, or humidity can affect cell physiology and drug efficacy.[6] | Maintain consistent incubation conditions for all experiments. |
Experimental Protocols
Determining Optimal Incubation Time for this compound
This protocol outlines a general method to determine the optimal pre-incubation time for this compound to inhibit store-operated calcium entry.
Materials:
-
Cells of interest cultured on a suitable plate for calcium imaging
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Thapsigargin (or another SERCA pump inhibitor)
-
Calcium-free buffer
-
Calcium-containing buffer
-
Fluorescence plate reader or microscope capable of ratiometric imaging
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
-
This compound Incubation:
-
Prepare different concentrations of this compound in a calcium-free buffer.
-
Pre-incubate the dye-loaded cells with this compound for varying durations (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). Include a vehicle control (e.g., DMSO).
-
-
Establish Basal Calcium Level: Wash the cells with a calcium-free buffer and measure the basal fluorescence for 1-2 minutes.
-
Induce Store Depletion: Add thapsigargin to the calcium-free buffer to deplete ER calcium stores. This will cause a transient increase in cytosolic calcium.
-
Measure Store-Operated Calcium Entry (SOCE): Add a calcium-containing buffer to the cells and measure the subsequent rise in fluorescence, which represents SOCE.
-
Data Analysis:
-
Calculate the magnitude of SOCE (e.g., peak fluorescence intensity or the area under the curve) for each pre-incubation time point.
-
Plot the SOCE response as a function of this compound pre-incubation time.
-
The optimal incubation time is the shortest duration that provides the maximal inhibitory effect.
-
Data Presentation
Table 1: Hypothetical Data for Optimizing this compound Incubation Time
| Pre-incubation Time with 1.7 µM this compound | Peak SOCE Response (Normalized Fluorescence Units) | % Inhibition |
| 0 min (Vehicle Control) | 1.00 | 0% |
| 15 min | 0.65 | 35% |
| 30 min | 0.40 | 60% |
| 1 hour | 0.25 | 75% |
| 2 hours | 0.23 | 77% |
| 4 hours | 0.24 | 76% |
This table illustrates that a 1-hour pre-incubation with this compound provides a near-maximal inhibition of the SOCE response, with longer incubation times offering no significant additional benefit.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. What are ORAI1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specific Inhibition of Orai1-mediated Calcium Signalling Resolves Inflammation and Clears Bacteria in an Acute Respiratory Distress Syndrome Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture conditions [qiagen.com]
Navigating MRS1845: A Guide to Solubility and Stability
For researchers and drug development professionals utilizing MRS1845, a selective store-operated calcium (SOC) channel inhibitor, achieving optimal experimental outcomes hinges on proper handling and preparation of the compound.[1][2] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is crucial to use newly opened, high-purity DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of the compound.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in DMSO. For example, to create a 50.0 mg/mL stock solution, you would add the appropriate amount of this compound to the required volume of DMSO.[1] If you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which should be used within 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] As a powder, this compound can be stored at -20°C for 3 years or at 4°C for 2 years.[2]
Q4: I am observing precipitation when preparing my working solution for an in vivo experiment. What should I do?
A4: It is recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[1] If precipitation occurs, you can try different solvent systems. Here are a few protocols that yield a clear solution of at least 5 mg/mL:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
10% DMSO and 90% Corn Oil.[1]
When using these protocols, add each solvent one by one and ensure the solution is mixed evenly.[1] For continuous dosing periods exceeding half a month, the corn oil-based protocol should be chosen carefully.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | - Use of old or hydrated DMSO.- Insufficient mixing. | - Use fresh, high-purity DMSO.[1]- Gently heat and/or sonicate the solution to aid dissolution.[1] |
| Precipitation in stock solution during storage | - Improper storage temperature.- Exceeded storage duration. | - Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
| Cloudiness or precipitation in working solution | - Low solubility in the chosen aqueous buffer.- Preparation of the working solution in advance. | - Prepare working solutions fresh on the day of the experiment.[1]- Consider using a different solvent system for in vivo experiments, such as those containing PEG300, Tween-80, SBE-β-CD, or corn oil.[1] |
| Inconsistent experimental results | - Degradation of this compound due to improper storage.- Inaccurate concentration due to solubility issues. | - Ensure proper storage of stock solutions.[1]- Confirm complete dissolution of this compound when preparing solutions. |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration |
| DMSO | ≥ 83.33 mg/mL (209.16 mM)[1] |
| DMSO (with ultrasonic) | 125 mg/mL[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (12.55 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (12.55 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (12.55 mM)[1] |
Stability of Stock Solutions
| Storage Temperature | Duration |
| -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols & Visualizations
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for utilizing this compound in a typical in vitro experiment to assess its effect on store-operated calcium entry (SOCE).
Caption: General experimental workflow for in vitro studies with this compound.
Signaling Pathway of this compound Action
This compound is a selective inhibitor of store-operated calcium (SOC) channels, with a primary target being ORAI1, a key component of the CRAC (Calcium Release-Activated Ca2+) channel.[1][2] The following diagram illustrates the canonical SOCE pathway and the inhibitory action of this compound.
Caption: Inhibition of the SOCE pathway by this compound.
References
Technical Support Center: Interpreting Unexpected Results with MRS1845
Welcome to the technical support center for MRS1845. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: I am not seeing the expected inhibition of store-operated calcium entry (SOCE) with this compound. What could be the reason?
A1: Several factors could contribute to a lack of inhibitory effect. Please consider the following:
-
Compound Integrity and Solubility: Ensure that your this compound is properly dissolved. It is soluble in DMSO at concentrations of ≥ 125 mg/mL.[1] For cellular assays, it is crucial to prepare fresh dilutions and ensure the final DMSO concentration is compatible with your cell type and does not exceed a level that could cause artifacts (typically <0.1%).
-
Experimental Protocol: The timing of this compound application is critical. For optimal inhibition, pre-incubate your cells with this compound before depleting calcium stores with agents like thapsigargin or ionomycin.
-
Cell Type Specificity: The expression levels of ORAI1 and STIM proteins, the key components of the SOCE machinery, can vary significantly between cell types.[2] Cells with lower ORAI1 expression might show a less pronounced effect of this compound.
-
Compensatory Mechanisms: Some cell types may have redundant or compensatory calcium entry pathways that are not inhibited by this compound.
Q2: I am observing an unexpected increase in intracellular calcium after applying this compound. Is this a known effect?
A2: While this compound is an inhibitor, an apparent increase in calcium could be due to off-target effects or experimental artifacts. Some compounds that modulate SOCE have been reported to have dual effects, potentiating at low concentrations and inhibiting at higher concentrations.[3]
Consider these possibilities:
-
Autofluorescence: Check for autofluorescence of this compound at the excitation and emission wavelengths of your calcium indicator dye.
-
Off-Target Effects: While selective for ORAI1, high concentrations of any pharmacological inhibitor can lead to off-target effects. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell system.
-
Interaction with Calcium Dyes: Ensure that this compound does not directly interact with your chosen calcium-sensitive dye, leading to a change in its fluorescent properties.
Q3: Can the "click chemistry" functionality of this compound interfere with my biological assay?
A3: Yes, the presence of an alkyne group makes this compound a click chemistry reagent, which could potentially lead to unexpected reactions.[1]
-
Unintended Reactions: In the presence of azides and a copper catalyst, this compound can form covalent adducts with other molecules.[4] If your experimental system contains azide-modified biomolecules, this could lead to non-specific labeling or altered function.
-
Thiol Interference: Click reactions can sometimes be affected by the presence of thiol residues in proteins.[5]
To mitigate these potential issues:
-
Avoid using azide-containing reagents in conjunction with this compound unless you are intentionally performing a click reaction.
-
If you suspect interference, consider using a control compound with a similar structure to this compound but lacking the alkyne group.
Q4: My calcium imaging results are noisy and show a high baseline after using this compound. How can I troubleshoot this?
A4: Noisy or artifactual calcium signals are a common challenge in fluorescence microscopy.[6][7][8]
-
Phototoxicity and Photobleaching: Exposing cells to high-intensity light can cause cellular stress and photobleaching of the fluorescent dye. Reduce laser power and exposure times.
-
Dye Loading and Compartmentalization: Uneven loading or compartmentalization of calcium indicators (e.g., into mitochondria) can lead to a high and unstable baseline. Optimize your dye loading protocol.
-
Cell Health: Ensure your cells are healthy and not stressed, as this can affect baseline calcium levels.
-
Motion Artifacts: If imaging live animals or motile cells, motion can cause significant artifacts.[8] Use appropriate image registration and analysis software to correct for movement.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No inhibition of SOCE | Improper compound dissolution or degradation. | Prepare fresh stock solutions in DMSO and dilute in aqueous buffer immediately before use. |
| Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the IC50 in your specific cell type. | |
| Inappropriate timing of addition. | Pre-incubate cells with this compound before store depletion. | |
| Low ORAI1 expression in the cell model. | Confirm ORAI1 expression using techniques like qPCR or Western blotting. | |
| Unexpected increase in intracellular Ca2+ | Autofluorescence of this compound. | Image cells treated with this compound without the calcium indicator to check for background fluorescence. |
| Off-target effects at high concentrations. | Use the lowest effective concentration of this compound based on your dose-response curve. | |
| Interaction with the calcium indicator dye. | Test for direct interaction between this compound and the dye in a cell-free system. | |
| Variability between experiments | Inconsistent cell passage number or density. | Use cells within a consistent passage number range and plate them at a consistent density. |
| Fluctuation in temperature or pH. | Ensure stable and optimal experimental conditions. | |
| Cell toxicity observed | High concentration of this compound or DMSO. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range. |
Comparative Data of SOCE/ORAI1 Inhibitors
The following table provides a comparison of IC50 values for this compound and other commonly used SOCE inhibitors. Note that these values can vary depending on the cell type and experimental conditions.
| Inhibitor | Target(s) | Reported IC50 | Reference |
| This compound | ORAI1 | 1.7 µM | [1] |
| 2-APB | SOCE (dual effect), IP3R, TRP channels | Inhibition at >30 µM, Potentiation at 1-5 µM | [3] |
| BTP2 (Pyr2) | ORAI1 | 10-100 nM (Jurkat T cells) | |
| GSK-7975A | ORAI1 | Potent inhibitor | [9] |
| Synta-66 | SOCE | Potent inhibitor |
Experimental Protocols
Standard Protocol for Measuring Store-Operated Calcium Entry (SOCE)
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom) and allow them to adhere overnight.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with a calcium-free buffer (e.g., HBSS without Ca2+) to remove excess dye.
-
Pre-incubation with this compound: Incubate the cells with the desired concentration of this compound (or vehicle control) in calcium-free buffer for 10-30 minutes.
-
Store Depletion: Initiate calcium store depletion by adding a SERCA inhibitor such as thapsigargin (typically 1-2 µM) in the continued presence of this compound in calcium-free buffer.
-
Calcium Add-back: After the intracellular calcium stores are depleted (indicated by a transient rise in cytosolic calcium that returns to baseline), reintroduce calcium to the extracellular buffer (e.g., add CaCl2 to a final concentration of 1-2 mM).
-
Data Acquisition: Record the fluorescence intensity over time using a fluorescence microscope or plate reader. The increase in fluorescence after calcium add-back represents SOCE.
-
Analysis: Quantify the SOCE response by measuring the peak fluorescence intensity or the area under the curve after calcium reintroduction.
Visualizations
Caption: The canonical store-operated calcium entry (SOCE) pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of novel store-operated calcium entry effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Real-Time Processing of Two-Photon Calcium Imaging Data Including Lateral Motion Artifact Correction [frontiersin.org]
- 8. Correcting motion induced fluorescence artifacts in two-channel neural imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for reducing variability in MRS1845 assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRS1845, a selective inhibitor of store-operated calcium entry (SOCE) through ORAI1 channels. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathways to help you achieve robust and reproducible results in your this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist for the ORAI1 calcium channel, a key component of the store-operated calcium entry (SOCE) pathway. It inhibits the influx of calcium into the cell that is triggered by the depletion of calcium stores in the endoplasmic reticulum (ER). This compound has a reported half-maximal inhibitory concentration (IC50) of approximately 1.7 μM for ORAI1-mediated SOCE. By blocking ORAI1, this compound allows for the specific investigation of the role of SOCE in various cellular processes.
Q2: What are the common applications of this compound in research?
A2: this compound is utilized in a variety of research areas to investigate cellular processes regulated by SOCE. These applications include, but are not limited to:
-
Studying the role of ORAI1 in calcium signaling pathways.
-
Investigating the involvement of SOCE in immune cell activation and inflammation.[1]
-
Exploring the contribution of ORAI1 to the proliferation and migration of cancer cells.[2]
-
Elucidating the function of SOCE in neuronal and cardiovascular physiology.[2]
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C. When preparing working solutions, dilute the stock in your assay buffer to the desired final concentration, ensuring the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that affects cell viability or assay performance (typically ≤ 0.1%).
Q4: What are the key controls to include in an this compound assay?
A4: To ensure the validity of your results, it is crucial to include the following controls in your this compound experiments:
-
Vehicle Control: Cells treated with the same concentration of DMSO (or the solvent used for this compound) as the experimental wells. This accounts for any effects of the solvent on the cells.
-
Positive Control: Cells stimulated to induce SOCE (e.g., with thapsigargin or an agonist) in the absence of this compound. This demonstrates a robust calcium influx.
-
Negative Control: Unstimulated cells to establish the baseline intracellular calcium level.
-
Maximum Calcium Influx Control (Optional but Recommended): Treatment with a calcium ionophore like ionomycin at the end of the experiment to determine the maximum possible fluorescence signal.[3][4]
Troubleshooting Guide
Variability in this compound assays can arise from several factors. This guide provides solutions to common problems encountered during these experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence | 1. Incomplete removal of extracellular dye. 2. Autofluorescence from cells or compounds. 3. Dye leakage from cells. | 1. Ensure thorough washing steps after dye loading. 2. Include a no-dye control to measure background fluorescence. 3. Optimize dye loading concentration and incubation time to minimize cytotoxicity. Consider using a dye with better intracellular retention. |
| Low signal-to-noise ratio | 1. Low expression of ORAI1 in the cell line. 2. Insufficient depletion of ER calcium stores. 3. Suboptimal dye concentration or loading conditions. | 1. Use a cell line known to express ORAI1 or consider overexpression systems.[5] 2. Optimize the concentration and incubation time of the store-depleting agent (e.g., thapsigargin). 3. Perform a dye concentration titration to find the optimal loading concentration for your cell type. |
| High well-to-well variability | 1. Inconsistent cell seeding density. 2. Uneven dye loading. 3. Pipetting errors. 4. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and careful seeding. 2. Mix the dye solution thoroughly and ensure equal distribution to all wells. 3. Use calibrated pipettes and proper pipetting techniques. 4. Avoid using the outer wells of the microplate or fill them with buffer to maintain humidity. |
| Inconsistent this compound inhibition | 1. Incorrect this compound concentration. 2. Insufficient pre-incubation time with this compound. 3. Degradation of this compound. | 1. Verify the concentration of your stock solution and perform serial dilutions accurately. 2. Optimize the pre-incubation time to allow for sufficient target engagement. 3. Prepare fresh working solutions of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
| Unexpected or off-target effects | 1. This compound may have off-target effects at high concentrations. 2. The compound may interfere with the fluorescence of the calcium indicator dye. | 1. Perform dose-response experiments to determine the optimal concentration range for selective ORAI1 inhibition. 2. Test for compound autofluorescence and potential quenching effects on the dye in a cell-free system. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other common SOCE inhibitors, providing a comparative overview of their potencies.
| Compound | Target | Reported IC50 (μM) | Cell Type |
| This compound | ORAI1 | 1.7 | - |
| GSK-7975A | ORAI1/ORAI3 | 4 | HEK293 |
| Synta66 | ORAI1 | 1 - 3 | Jurkat T cells, RBL cells |
| CM4620 | ORAI1 | ~0.1 | ORAI1/STIM1 overexpressing HEK293 |
| YM-58483 (BTP2) | ORAI1 | 0.01 - 0.1 | Jurkat T cells |
| RO2959 | ORAI1 | 0.025 - 0.4 | CHO cells, RBL cells, CD4+ T cells |
| JPIII | ORAI1 | 0.299 | HEK293 |
Note: IC50 values can vary depending on the specific assay conditions and cell type used.[5][6]
Experimental Protocols
Detailed Protocol for a Calcium Flux Assay Using this compound
This protocol outlines a typical fluorescence-based calcium flux assay to measure the inhibitory effect of this compound on SOCE in a 96-well plate format.
Materials:
-
Cells expressing ORAI1 (e.g., HEK293, Jurkat)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
This compound
-
DMSO
-
Store-depleting agent (e.g., Thapsigargin)
-
Positive control (e.g., Ionomycin)
-
Black-walled, clear-bottom 96-well microplate
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters
Procedure:
-
Cell Seeding:
-
The day before the assay, seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Ca2+-free HBSS.
-
Remove the culture medium from the wells and wash the cells once with Ca2+-free HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in Ca2+-free HBSS. Remember to include a vehicle control (DMSO).
-
After the dye loading incubation, wash the cells twice with Ca2+-free HBSS to remove extracellular dye.
-
Add the this compound dilutions (or vehicle) to the respective wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Influx:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Program the reader to perform a kinetic read, taking measurements every 1-5 seconds.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the store-depleting agent (e.g., 1-2 µM Thapsigargin) to all wells simultaneously using the plate reader's injector, if available. This will trigger the depletion of ER calcium stores.
-
Continue to record the fluorescence for 5-10 minutes to observe the initial rise in intracellular calcium due to release from the ER.
-
Add a solution containing CaCl2 (to a final concentration of 1-2 mM) to all wells to initiate store-operated calcium entry.
-
Continue recording the fluorescence for another 10-20 minutes to measure the influx of extracellular calcium.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence intensity over time.
-
Normalize the data by subtracting the baseline fluorescence.
-
The peak fluorescence after the addition of CaCl2 represents the magnitude of SOCE.
-
Plot the peak fluorescence (or area under the curve) against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Signaling Pathway of Store-Operated Calcium Entry (SOCE) and its Inhibition by this compound
Caption: STIM1/ORAI1 signaling pathway and this compound inhibition.
Experimental Workflow for an this compound Calcium Flux Assay
Caption: Workflow for an this compound calcium flux assay.
Logical Troubleshooting Flowchart for this compound Assays
Caption: Troubleshooting flowchart for this compound assays.
References
- 1. Selective ORAI1 inhibition ameliorates autoimmune CNS inflammation by suppressing effector but not regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ORAI1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bu.edu [bu.edu]
- 5. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ORAI1 Ca2+ Channel as a Therapeutic Target in Pathological Vascular Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on MRS1845 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the effects of serum proteins on the activity of MRS1845.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of store-operated calcium (SOC) channels, with a particular specificity for the ORAI1 protein, a key component of the calcium release-activated calcium (CRAC) channel.[1][2] It functions by blocking the influx of calcium through these channels.
Q2: How do serum proteins affect the activity of small molecule inhibitors like this compound?
A2: Serum proteins, most notably albumin, can bind to small molecules.[3][4][5] This binding is a reversible process that can reduce the concentration of the free, unbound drug available to interact with its target, in this case, the ORAI1 channel.[5] This can lead to a decrease in the apparent potency (an increase in the IC50) of the compound in in-vitro assays containing serum.
Q3: Why is my observed IC50 for this compound higher in serum-containing media compared to serum-free media?
Q4: What is the "free drug hypothesis" and how does it relate to my experiments with this compound?
A4: The free drug hypothesis states that the concentration of unbound drug in plasma is equal to the concentration of the drug at its target site, assuming distribution is driven by diffusion.[5] This hypothesis underscores the importance of considering the unbound fraction of a drug, as this is the pharmacologically active component.[5] When studying this compound in the presence of serum, it is the free concentration of this compound that is critical for its inhibitory activity on ORAI1 channels.
Q5: How can I determine the extent to which this compound binds to serum proteins?
A5: The binding of this compound to serum proteins can be quantified using techniques such as equilibrium dialysis, ultrafiltration, or high-performance affinity chromatography.[4][6][7][8] These methods allow for the determination of the percentage of the drug that is bound to proteins and the fraction that remains unbound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent this compound activity in different batches of serum. | Serum composition, particularly albumin levels, can vary between batches. | Characterize the protein concentration of each serum batch. If possible, use a single, large batch of serum for a series of related experiments to ensure consistency. |
| This compound appears inactive or significantly less potent in cell-based assays. | High serum protein concentration in the culture medium is sequestering the compound. | Reduce the serum concentration in your assay medium if your cells can tolerate it for the duration of the experiment. Alternatively, increase the concentration of this compound to compensate for the protein binding. It is crucial to determine the free concentration of this compound under your experimental conditions. |
| Difficulty comparing in-vitro data with in-vivo outcomes. | The unbound fraction of this compound in vivo is different from the total concentration used in in-vitro assays. | Measure the plasma protein binding of this compound in the relevant species. Use this data to calculate the free drug concentration and correlate it with the observed in-vitro and in-vivo effects. |
| Precipitation of this compound when added to serum-containing media. | The compound may have poor solubility, which can be exacerbated by interactions with proteins. | Ensure that the final concentration of the solvent (e.g., DMSO) is low and compatible with your assay. Prepare stock solutions at a high concentration and perform serial dilutions. Test the solubility of this compound in your specific media formulation. |
Quantitative Data Summary
The following table summarizes the key parameters to consider when evaluating the impact of serum proteins on this compound activity. Note that specific values for this compound may need to be determined experimentally.
| Parameter | Description | Typical Method of Determination | Significance |
| IC50 (Serum-Free) | The concentration of this compound that inhibits 50% of ORAI1 activity in the absence of serum proteins. | In-vitro functional assay (e.g., calcium imaging). | Baseline potency of the compound. |
| IC50 (Serum-Containing) | The concentration of this compound that inhibits 50% of ORAI1 activity in the presence of a specified concentration of serum. | In-vitro functional assay with serum-supplemented media. | Apparent potency in a more physiologically relevant context. |
| Fraction Unbound (fu) | The fraction of this compound that is not bound to plasma proteins. | Equilibrium dialysis, ultrafiltration.[7][8][9] | Represents the pharmacologically active portion of the drug. |
| Dissociation Constant (Kd) | The equilibrium constant for the binding of this compound to a specific serum protein (e.g., albumin). | High-performance affinity chromatography, surface plasmon resonance.[4] | Characterizes the affinity of the drug for the protein. |
Experimental Protocols
Protocol 1: Determination of this compound Plasma Protein Binding by Equilibrium Dialysis
This protocol is a standard method for determining the fraction of a drug that is bound to plasma proteins.
Materials:
-
This compound
-
Plasma from the species of interest (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator shaker at 37°C
-
LC-MS/MS for quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the plasma with this compound to achieve the desired final concentration. The final solvent concentration should be low (e.g., <1%) to avoid protein precipitation.
-
Add the spiked plasma to one chamber of the equilibrium dialysis device and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane.
-
Incubate the device in a shaker at 37°C for a sufficient time to reach equilibrium (typically 4-24 hours).
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in buffer chamber / Concentration in plasma chamber
Protocol 2: Assessing this compound Activity in the Presence and Absence of Serum
This protocol uses a calcium flux assay to measure the inhibitory activity of this compound on store-operated calcium entry.
Materials:
-
Cells expressing ORAI1 (e.g., HEK293 with stable ORAI1 expression)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Thapsigargin (to deplete intracellular calcium stores)
-
HEPES-buffered saline solution (HBSS) with and without calcium
-
Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells and replace the medium with calcium-free HBSS.
-
Add this compound at various concentrations to the wells. For the serum condition, supplement the calcium-free HBSS with the desired concentration of FBS or HSA before adding this compound.
-
Incubate for the desired pre-treatment time.
-
Place the plate in the fluorescence reader and begin recording the fluorescence signal.
-
Add thapsigargin to deplete the intracellular calcium stores, which will cause a transient increase in intracellular calcium.
-
Once the signal returns to baseline, add a solution containing calcium to initiate store-operated calcium entry.
-
Monitor the change in fluorescence, which corresponds to the influx of calcium.
-
Calculate the inhibition of calcium entry at each concentration of this compound and determine the IC50 values in the presence and absence of serum proteins.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing Serum Protein Impact.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. calcium crac channel: Topics by Science.gov [science.gov]
- 3. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Ensuring the Specificity of MRS1845 in Complex Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRS1845, a selective inhibitor of the ORAI1 calcium channel. The following resources are designed to help ensure the specificity of its action in complex experimental systems, troubleshoot common issues, and provide clear protocols for validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inhibitor of the store-operated calcium (SOC) channel, with its primary target being the ORAI1 protein, a key component of the calcium release-activated calcium (CRAC) channel.[1] It has a reported IC50 of 1.7 µM for the inhibition of SOCE.[1]
Q2: What is the mechanism of action of this compound?
This compound functions by blocking the influx of extracellular calcium through the ORAI1 channel. This channel is activated following the depletion of intracellular calcium stores in the endoplasmic reticulum (ER), a process sensed by STIM1 proteins. By inhibiting ORAI1, this compound prevents the sustained increase in intracellular calcium that is crucial for various downstream signaling pathways.
Q3: What are the known or potential off-target effects of this compound?
While this compound is characterized as a selective ORAI1 inhibitor, researchers should be aware of potential off-target activities, a common concern with small molecule inhibitors. It is crucial to experimentally validate its specificity in the biological system of interest. Potential off-target effects could include interactions with other ion channels, such as other ORAI isoforms or TRP channels, or other proteins with similar structural motifs. Comprehensive off-target screening, for instance, against a panel of kinases (kinome scan) or other ion channels, is recommended to fully characterize the specificity of this compound.
Q4: How can I be confident that the observed effects in my experiment are due to ORAI1 inhibition by this compound?
To ensure the observed effects are specifically due to ORAI1 inhibition, a combination of control experiments is essential. These include:
-
Genetic knockdown or knockout of ORAI1: The most definitive control is to show that the effect of this compound is abolished in cells where ORAI1 expression has been genetically silenced (e.g., using siRNA or CRISPR/Cas9).
-
Rescue experiments: In ORAI1 knockout/knockdown cells, reintroducing a functional ORAI1 should rescue the phenotype that was lost, and this rescued phenotype should again be sensitive to this compound.
-
Dose-response analysis: A clear dose-dependent effect of this compound that correlates with its known IC50 for ORAI1 inhibition provides strong evidence for on-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect of this compound | Compound Degradation: this compound may be unstable under certain storage or experimental conditions. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: The concentration of this compound used may be too low to effectively inhibit ORAI1 in your specific cell type or experimental setup. | Perform a dose-response experiment to determine the optimal concentration of this compound for your system. Start with a concentration range around the reported IC50 (1.7 µM) and extend it to higher and lower concentrations. | |
| Low ORAI1 Expression: The target cells may have low or no expression of ORAI1. | Verify the expression of ORAI1 in your cells using techniques like qPCR or Western blotting. | |
| Suboptimal Assay Conditions: Factors such as incubation time, temperature, or cell density can influence the outcome. | Standardize your experimental protocol and ensure consistency across all experiments. | |
| High background or non-specific effects observed | Off-target Effects: this compound may be interacting with other proteins in your system. | As outlined in the FAQs, use orthogonal approaches to confirm ORAI1 specificity. This includes using another ORAI1 inhibitor and genetic knockdown/knockout of ORAI1. Consider performing off-target screening. |
| Cell Health: Unhealthy or stressed cells can respond non-specifically to chemical compounds. | Ensure your cells are healthy, within a low passage number, and not overgrown. | |
| Solvent Effects: The vehicle used to dissolve this compound (e.g., DMSO) might be causing effects at the concentration used. | Include a vehicle-only control in all your experiments to account for any effects of the solvent. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | ORAI1 / Store-Operated Calcium (SOC) Channel | [1] |
| IC50 for SOCE Inhibition | 1.7 µM | [1] |
Key Experimental Protocols
Protocol 1: Validation of this compound Specificity using Calcium Imaging
This protocol allows for the functional assessment of this compound's inhibitory effect on store-operated calcium entry (SOCE).
Materials:
-
Cells of interest (e.g., HEK293, Jurkat T cells)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Thapsigargin (TG) or another SERCA pump inhibitor
-
This compound
-
Calcium-free buffer (e.g., HBSS without Ca2+)
-
Calcium-containing buffer (e.g., HBSS with 2 mM Ca2+)
-
Fluorescence microscope or plate reader capable of ratiometric imaging or kinetic reads.
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging plate or coverslip and allow them to adhere.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Perfuse the cells with a calcium-free buffer and record the baseline fluorescence for 2-5 minutes.
-
Store Depletion: Add thapsigargin (e.g., 1-2 µM) to the calcium-free buffer to deplete intracellular calcium stores. A transient increase in intracellular calcium will be observed as calcium is released from the ER.
-
This compound Incubation: After the calcium levels return to near baseline, add this compound at the desired concentration (and a vehicle control in parallel wells/dishes) and incubate for 10-15 minutes.
-
Calcium Re-addition: Perfuse the cells with a calcium-containing buffer. In the control cells, a significant and sustained increase in intracellular calcium (SOCE) will be observed.
-
Data Analysis: Quantify the SOCE response in both control and this compound-treated cells. A specific inhibition by this compound should result in a significant reduction in the amplitude of the calcium influx upon re-addition of extracellular calcium.
Protocol 2: Electrophysiological Validation of this compound Specificity using Patch-Clamp
This protocol provides a direct measure of the effect of this compound on the CRAC current (Icrac) mediated by ORAI1.
Materials:
-
Cells expressing ORAI1 and STIM1 (e.g., HEK293 cells overexpressing both proteins)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Intracellular (pipette) solution containing a calcium chelator (e.g., BAPTA) to deplete stores upon whole-cell configuration.
-
Extracellular (bath) solution with and without this compound.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with the intracellular solution.
-
Establish Whole-Cell Configuration: Form a giga-ohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration. This will initiate the dialysis of the cell with the BAPTA-containing intracellular solution, leading to passive store depletion and activation of Icrac.
-
Record Baseline Icrac: Clamp the cell at a holding potential of 0 mV and apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2-5 seconds to elicit and measure the inwardly rectifying Icrac.
-
Apply this compound: Once a stable baseline Icrac is established, perfuse the bath with the extracellular solution containing this compound at the desired concentration.
-
Record Icrac Inhibition: Continue recording the current to observe the inhibition of Icrac by this compound.
-
Washout: Perfuse with the control extracellular solution to assess the reversibility of the inhibition.
-
Data Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before, during, and after the application of this compound to quantify the extent of inhibition.
Signaling Pathways and Experimental Workflows
Caption: ORAI1 signaling pathway initiated by receptor activation and leading to NFAT-mediated gene expression. This compound acts as a direct inhibitor of the ORAI1 channel.
Caption: Experimental workflow for validating the specificity of this compound.
For further assistance, please contact our technical support team.
References
Validation & Comparative
Validating Experimental Findings for MRS1845: A Comparative Guide to Store-Operated Calcium Entry Inhibitors
For researchers, scientists, and drug development professionals investigating the inhibition of store-operated calcium entry (SOCE), validating the experimental findings of specific inhibitors is paramount. This guide provides a comparative analysis of MRS1845, a selective SOCE inhibitor, against other known inhibitors, supported by experimental data and detailed protocols.
This compound is recognized as a selective inhibitor of the store-operated calcium (SOC) channel ORAI1, a key component of the calcium release-activated calcium (CRAC) channel.[1][2][3][4] It functions by blocking the influx of extracellular calcium following the depletion of intracellular calcium stores, a process critical in various cellular signaling pathways.[1][2]
Comparative Analysis of SOCE Inhibitors
The potency of SOCE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound and a selection of other commonly used or potent SOCE inhibitors. It is important to note that IC50 values can vary depending on the cell type and experimental conditions. A side-by-side comparison study in HEK293 cells using a thapsigargin-induced calcium addback assay provides a standardized reference for many of these compounds.[5][6]
| Compound | Target(s) | Reported IC50 (µM) | Cell Type / Assay Conditions | Reference |
| This compound | ORAI1 | 1.7 | HL-60 cells (ATP-induced SOCE) | [5] |
| >50 (approx. 50% block at 50µM) | HEK293 cells (Thapsigargin-induced SOCE) | [5] | ||
| Synta-66 | ORAI1 | 0.209 | HEK293 cells (Thapsigargin-induced SOCE) | [5] |
| ~0.026 | Vascular Smooth Muscle Cells & HUVECs | [5] | ||
| GSK-7975A | ORAI1 | Not determined in comparison study | - | [5] |
| BTP2 (Pyr2) | ORAI1, TRPC channels | Not determined in comparison study | - | [7] |
| 2-APB | ORAI1, IP3R, TRP channels | Dual effect: potentiation at low µM, inhibition at >10 µM | Jurkat T cells | [8][9] |
| SKF-96365 | General Ca2+ channel blocker | Not determined in comparison study | - | [5] |
| JPIII | SOCE | < 0.5 | HEK293 cells (Thapsigargin-induced SOCE) | [5] |
| Pyr 3 | SOCE | < 0.5 | HEK293 cells (Thapsigargin-induced SOCE) | [5] |
| CM4620 | SOCE | < 0.5 | HEK293 cells (Thapsigargin-induced SOCE) | [5] |
| RO2959 | SOCE | < 0.5 | HEK293 cells (Thapsigargin-induced SOCE) | [5] |
Note: The discrepancy in this compound IC50 values highlights the importance of standardized experimental conditions when comparing inhibitors. The higher value and incomplete block observed in the HEK293 cell-based assay were accompanied by noted solubility issues at higher concentrations.[5]
Experimental Protocols
To validate the inhibitory effects of this compound and other compounds on SOCE, a common and reliable method is the fluorescence-based calcium addback assay. This protocol allows for the direct measurement of calcium influx following the artificial depletion of intracellular stores.
Protocol: Fluorescence-Based Calcium Addback Assay
1. Cell Preparation:
-
Culture cells (e.g., HEK293, Jurkat, or a cell line relevant to the research question) on glass-bottom dishes suitable for fluorescence microscopy.
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at room temperature or 37°C.
2. Baseline Fluorescence Measurement:
-
Wash the cells with a calcium-free buffer (e.g., Hank's Balanced Salt Solution - HBSS) to remove extracellular dye.
-
Perfuse the cells with the calcium-free buffer and measure the baseline fluorescence intensity for a few minutes to establish a stable signal.
3. Store Depletion:
-
To deplete the endoplasmic reticulum (ER) calcium stores, introduce a SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase) pump inhibitor, such as thapsigargin (typically 1-2 µM) or cyclopiazonic acid (CPA), into the calcium-free buffer.[9][10]
-
This will cause a transient increase in cytosolic calcium as it leaks from the ER. Monitor the fluorescence until the signal returns to or near baseline, indicating the stores are depleted.
4. Inhibition:
-
Prior to reintroducing extracellular calcium, incubate the cells with the SOCE inhibitor (e.g., this compound) at various concentrations for a predetermined period (e.g., 10-30 minutes).[9] A vehicle control (e.g., DMSO) should be run in parallel.
5. Calcium Addback and Measurement of SOCE:
-
Reintroduce a calcium-containing buffer (e.g., HBSS with 1-2 mM CaCl2) to the cells.
-
The influx of calcium through the now-open store-operated channels will cause a rapid and sustained increase in fluorescence intensity.[10]
-
Record the fluorescence signal until a stable plateau is reached.
6. Data Analysis:
-
The magnitude of SOCE can be quantified by measuring the peak fluorescence intensity after calcium reintroduction or the slope of the initial rise.
-
Generate dose-response curves by plotting the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental flow, the following diagrams have been generated using Graphviz.
Signaling Pathway of Store-Operated Calcium Entry
Caption: Store-Operated Calcium Entry (SOCE) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Calcium Addback Assay
References
- 1. Activation and regulation of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MRS1845 and 2-APB as Store-Operated Calcium Entry Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor for store-operated calcium entry (SOCE) is critical for investigating the intricate roles of calcium signaling in cellular physiology and pathophysiology. This guide provides an objective comparison of two commonly used SOCE inhibitors, MRS1845 and 2-Aminoethoxydiphenyl borate (2-APB), supported by experimental data and detailed methodologies.
Store-operated calcium entry is a crucial mechanism for replenishing intracellular calcium stores and for mediating a variety of cellular processes. The primary molecular players in SOCE are the stromal interaction molecule (STIM) proteins, which act as calcium sensors in the endoplasmic reticulum, and the Orai proteins, which form the pore of the calcium release-activated calcium (CRAC) channels in the plasma membrane. Dysregulation of SOCE has been implicated in numerous diseases, making its components attractive therapeutic targets. Here, we compare this compound, a selective ORAI1 inhibitor, with the broad-spectrum agent 2-APB.
Quantitative Performance: A Side-by-Side Look
The following table summarizes the key quantitative parameters of this compound and 2-APB as SOCE inhibitors. It is important to note that IC50 values can vary depending on the cell type and experimental conditions.
| Parameter | This compound | 2-APB |
| Target | ORAI1 | STIM1, Orai1, Orai2, Orai3, IP3Rs, TRP channels |
| IC50 for SOCE Inhibition | ~1.7 µM | 1-10 µM (inhibition at >10-50 µM) |
| Reported Selectivity | Selective for ORAI1 | Non-selective |
| Mechanism of Action | Direct inhibition of ORAI1 channels | Complex: inhibits STIM1 clustering and directly modulates Orai channels |
| Dual Action | No | Yes (Potentiation at low concentrations, inhibition at high concentrations) |
Delving into the Mechanisms of Action
This compound is recognized as a selective antagonist of the ORAI1 channel, the primary pore-forming subunit of the CRAC channel. Its mechanism of action is believed to involve direct binding to the ORAI1 protein, thereby blocking the influx of calcium into the cell. This selectivity for ORAI1 makes it a valuable tool for dissecting the specific roles of this channel isoform in cellular processes.
2-APB , on the other hand, exhibits a more complex and less specific mechanism of action. It has a well-documented dual effect on SOCE: at low micromolar concentrations (typically <10 µM), it can potentiate SOCE, while at higher concentrations (>10-50 µM), it acts as an inhibitor.[1][2] Its inhibitory effects are multifaceted, involving the disruption of the STIM1 protein's oligomerization and its translocation to the plasma membrane, a critical step in the activation of Orai channels.[3][4] Furthermore, 2-APB can directly interact with and modulate the activity of different Orai channel isoforms, often with varying effects.[5]
Off-Target Effects and Considerations
A significant drawback of 2-APB is its lack of specificity. It is known to interact with a variety of other cellular targets, including inositol 1,4,5-trisphosphate receptors (IP3Rs) and several members of the transient receptor potential (TRP) channel family.[6][7] This promiscuity can complicate the interpretation of experimental results, as the observed effects may not be solely attributable to the inhibition of SOCE.
In contrast, This compound is reported to have a more favorable selectivity profile, with a primary focus on ORAI1. However, as with any pharmacological agent, it is crucial to perform appropriate control experiments to validate its on-target effects in the specific experimental system being used.
Signaling Pathway of Store-Operated Calcium Entry
The following diagram illustrates the canonical signaling pathway of store-operated calcium entry, which is the target of both this compound and 2-APB.
Caption: The store-operated calcium entry (SOCE) signaling cascade.
Experimental Protocols
Calcium Imaging Assay for SOCE Inhibition
This protocol describes a common method for assessing the inhibitory effects of compounds on SOCE using a fluorescent calcium indicator like Fura-2.
1. Cell Preparation:
-
Plate cells (e.g., HEK293, Jurkat) on glass-bottom dishes suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to an appropriate confluency (typically 70-80%).
2. Dye Loading:
-
Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in the salt solution for 30-60 minutes at room temperature or 37°C, depending on the cell type.
-
After loading, wash the cells to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.
3. Baseline Fluorescence Measurement:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with a calcium-free salt solution.
-
Record the baseline Fura-2 fluorescence ratio (typically excitation at 340 nm and 380 nm, emission at ~510 nm).
4. Store Depletion:
-
To deplete the endoplasmic reticulum calcium stores, add a SERCA pump inhibitor (e.g., 1-2 µM thapsigargin) to the calcium-free perfusion solution.
-
A transient increase in intracellular calcium will be observed due to the leakage of calcium from the ER. Allow the calcium levels to return to baseline.
5. Application of Inhibitor:
-
Perfuse the cells with the calcium-free solution containing the desired concentration of the inhibitor (this compound or 2-APB) for a predetermined incubation period.
6. Induction of SOCE:
-
Reintroduce a calcium-containing solution (e.g., 2 mM CaCl2) to the cells in the continued presence of the inhibitor and thapsigargin.
-
The subsequent increase in the Fura-2 ratio represents store-operated calcium entry.
7. Data Analysis:
-
Quantify the SOCE response by measuring the peak increase in the fluorescence ratio or the area under the curve after calcium re-addition.
-
Compare the response in the presence of the inhibitor to a vehicle control to determine the percentage of inhibition and calculate the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a calcium imaging experiment to test SOCE inhibitors.
Caption: A typical workflow for a SOCE inhibition assay using calcium imaging.
Conclusion
References
- 1. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex actions of 2-aminoethyldiphenyl borate on store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminoethoxydiphenyl borate (2-APB) antagonises inositol 1,4,5-trisphosphate-induced calcium release, inhibits calcium pumps and has a use-dependent and slowly reversible action on store-operated calcium entry channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ORAI1 Inhibitors: A Guide for Researchers
A deep dive into the performance and experimental validation of key ORAI1 inhibitors for researchers, scientists, and drug development professionals.
The ORAI1 calcium channel, a critical component of the store-operated calcium entry (SOCE) pathway, has emerged as a significant therapeutic target for a range of pathologies, including autoimmune diseases, inflammatory conditions, and some cancers. The development of potent and selective ORAI1 inhibitors is a key focus of ongoing research. This guide provides a comparative analysis of several prominent ORAI1 inhibitors, supported by experimental data and detailed methodologies to aid in the selection and application of these compounds in a research setting.
ORAI1 Signaling Pathway
The canonical activation of ORAI1 is initiated by the depletion of calcium stores within the endoplasmic reticulum (ER). This process is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein. Upon sensing low ER calcium levels, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates the ORAI1 channel, leading to an influx of extracellular calcium into the cell. This sustained calcium entry, known as the calcium release-activated calcium (CRAC) current (ICRAC), is crucial for various downstream signaling events, most notably the activation of the nuclear factor of activated T-cells (NFAT) transcription factor, which plays a pivotal role in immune cell activation and cytokine production.[1][2][3]
Comparative Performance of ORAI1 Inhibitors
The efficacy of ORAI1 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the ORAI1-mediated calcium influx by 50%. The following table summarizes the IC50 values for several commonly studied ORAI1 inhibitors. It is important to note that these values can vary depending on the cell type and experimental conditions.
| Inhibitor | IC50 (μM) | Cell Line | Method | Reference |
| GSK-7975A | ~4 | HEK293 (overexpressing ORAI1/STIM1) | Patch Clamp | [4] |
| GSK-7975A | 0.8 ± 0.1 | RBL-2H3 | Calcium Imaging (Fura-4) | [5] |
| CM-128 | ~0.1 | HEK293 (overexpressing ORAI1/STIM1) | Patch Clamp | [6] |
| CM-128 | ~0.7 | Murine Pancreatic Acinar Cells | Calcium Imaging | [6] |
| CM4620 | ~0.1 | HEK293 (overexpressing ORAI1/STIM1) | Patch Clamp | [7] |
| CM4620 | 0.374 | HEK293 | Calcium Imaging | [7] |
| CM3457 | 0.017 | Jurkat T-cells | Calcium Imaging | [7] |
| CM3457 | 0.025 | RBL-2H3 | Calcium Imaging | [7] |
| BTP2 (YM-58483) | 2.8 | MDA-MB-231 | Calcium Imaging | [8] |
| Synta66 | - | - | - | - |
| 2-APB | Potentiation at 1-10 μM, Inhibition at >20 μM | Various | Patch Clamp/Calcium Imaging | [4] |
| JPIII | 0.185 | HEK293 | Calcium Imaging | [7] |
| Gadolinium (Gd³⁺) | 0.034 | A7r5 | Calcium Imaging | [7] |
| Lanthanum (La³⁺) | - | - | - | - |
Selectivity Profile:
An ideal ORAI1 inhibitor should exhibit high selectivity for ORAI1 over other ORAI isoforms (ORAI2 and ORAI3) and other ion channels to minimize off-target effects.
-
GSK-7975A and BTP2: These inhibitors have been shown to effectively block both ORAI1 and ORAI2 activity, while only partially inhibiting ORAI3.[9][10]
-
Synta66: This compound displays an interesting selectivity profile, as it has been reported to abrogate ORAI1 function, potentiate ORAI2, and have no effect on ORAI3.[9][10]
-
2-APB: This inhibitor is known for its non-selective nature and complex, concentration-dependent effects on all three ORAI isoforms.[4][9]
Experimental Methodologies
Accurate and reproducible assessment of ORAI1 inhibitor performance relies on robust experimental protocols. The two primary methods employed are calcium imaging and patch-clamp electrophysiology.
Calcium Imaging for Store-Operated Calcium Entry (SOCE) Measurement
This technique allows for the measurement of intracellular calcium concentration changes in a population of cells. The ratiometric fluorescent indicator Fura-2 is commonly used for this purpose.
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation:
-
Seed cells (e.g., HEK293) onto poly-D-lysine coated coverslips and culture overnight.[7]
-
Prepare a Fura-2 AM stock solution (e.g., 1 mg/mL in DMSO).[11]
-
Load cells by incubating them in a recording buffer containing Fura-2 AM (typically 1-5 µM) for 30-60 minutes at room temperature in the dark.[11]
-
Wash the cells with the recording buffer to remove extracellular Fura-2 AM and allow for the complete de-esterification of the dye within the cells for approximately 30 minutes.[11]
-
-
Calcium Measurement:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.
-
Initially, perfuse the cells with a calcium-free buffer to establish a baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
To induce store depletion, add a SERCA pump inhibitor such as thapsigargin (typically 1-2 µM) to the calcium-free buffer.[7]
-
After store depletion, add the ORAI1 inhibitor at the desired concentration and incubate for a few minutes.
-
Initiate SOCE by switching to a buffer containing a physiological concentration of calcium (e.g., 2 mM CaCl₂).
-
Record the changes in the Fura-2 fluorescence ratio over time. The increase in the ratio upon calcium re-addition represents SOCE.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
The magnitude of SOCE is typically quantified as the peak increase in the F340/F380 ratio after calcium re-addition.
-
To determine the IC50 value, perform concentration-response experiments and fit the data to a sigmoidal dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement
This technique provides a direct measurement of the ionic currents flowing through the ORAI1 channels with high temporal and voltage resolution.
Experimental Workflow:
Detailed Protocol:
-
Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[12]
-
Prepare the extracellular (bath) solution, typically containing (in mM): 145 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4).
-
Prepare the intracellular (pipette) solution, typically containing (in mM): 145 Cs-glutamate, 8 NaCl, 10 MgCl₂, 10 HEPES, and 10 EGTA or BAPTA to chelate calcium and induce passive store depletion. To actively induce store depletion, inositol 1,4,5-trisphosphate (IP₃) can be included.[13]
-
-
Recording:
-
Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a target cell with the micropipette while applying slight positive pressure.
-
Upon touching the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
-
Hold the cell at a specific holding potential (e.g., 0 mV) and apply voltage ramps (e.g., -100 to +100 mV) or steps to elicit and measure the inwardly rectifying ICRAC. The current will develop over several minutes as the contents of the pipette dialyze into the cell and deplete the ER calcium stores.
-
Once a stable baseline ICRAC is established, perfuse the cell with the extracellular solution containing the ORAI1 inhibitor.
-
Record the current at various concentrations of the inhibitor to determine the dose-dependent inhibition.
-
-
Data Analysis:
-
The amplitude of ICRAC is typically measured at a hyperpolarizing potential (e.g., -80 mV or -100 mV).
-
The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor.
-
IC50 values are determined by fitting the concentration-response data to a Hill equation.
-
Conclusion
The selection of an appropriate ORAI1 inhibitor is contingent on the specific research question, the experimental system, and the desired level of selectivity. This guide provides a foundational comparison of several key inhibitors and the detailed methodologies required for their evaluation. For researchers entering this field, a thorough understanding of these compounds and the techniques used to characterize them is paramount for generating reliable and impactful data in the pursuit of novel therapeutics targeting the ORAI1 channel.
References
- 1. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Patch Clamp Protocol [labome.com]
Cross-Validation of MRS1845 Results with Genetic Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor MRS1845 and genetic methods for studying the function of the ORAI1 protein, a key component of store-operated calcium entry (SOCE). The objective is to offer a clear understanding of the methodologies and expected outcomes when cross-validating results between these two approaches.
Introduction to this compound and ORAI1
This compound is a selective inhibitor of store-operated calcium (SOC) channels, with a reported half-maximal inhibitory concentration (IC50) of 1.7 μM.[1] It functions by targeting ORAI1, the pore-forming subunit of the calcium release-activated calcium (CRAC) channel.[1] ORAI1 is a critical protein in the process of store-operated calcium entry (SOCE), a major mechanism for calcium influx in various cell types. This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1 proteins. STIM1 then translocates to the plasma membrane to activate ORAI1 channels, leading to an influx of extracellular calcium.
Genetic methods, such as small interfering RNA (siRNA) and CRISPR-Cas9-mediated knockout, provide highly specific means to validate the targets of pharmacological agents like this compound. By comparing the phenotypic outcomes of this compound treatment with those of ORAI1 gene silencing or knockout, researchers can confirm the on-target effects of the compound and gain deeper insights into the role of ORAI1 in cellular processes.
Comparative Data Presentation
The following table summarizes the key characteristics and reported quantitative data for the pharmacological inhibition of ORAI1 by this compound and its genetic knockdown by siRNA.
| Parameter | This compound (Pharmacological Inhibition) | ORAI1 siRNA (Genetic Knockdown) | References |
| Target | ORAI1 protein (pore subunit of CRAC channel) | ORAI1 mRNA | [1][2][3] |
| Mechanism of Action | Direct inhibition of ORAI1 channel function | Post-transcriptional gene silencing leading to reduced ORAI1 protein expression | [1][4] |
| Reported IC50 / Efficiency | IC50 ≈ 1.7 μM for SOCE inhibition | Up to ~75% reduction in ORAI1 mRNA levels; ~54-64% reduction in ORAI1 protein levels | [1][5] |
| Onset of Effect | Rapid (minutes to hours) | Delayed (typically 24-72 hours post-transfection) | N/A |
| Duration of Effect | Reversible upon washout | Transient (typically 3-7 days) | N/A |
| Specificity | Selective for ORAI1, but potential for off-target effects at higher concentrations | Highly specific to the ORAI1 gene sequence | N/A |
| Experimental Model | In vitro cell cultures, potentially in vivo models | In vitro cell cultures, in vivo models (e.g., knockout mice) | [6][7][8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of cross-validation studies.
Objective: To measure the inhibitory effect of this compound on store-operated calcium entry.
Materials:
-
Cells expressing ORAI1
-
This compound (stock solution in DMSO)
-
Fura-2 AM (calcium indicator dye)
-
Thapsigargin (SERCA pump inhibitor to induce store depletion)
-
Calcium-free buffer (e.g., HBSS without Ca2+)
-
Calcium-containing buffer (e.g., HBSS with 2 mM Ca2+)
-
Fluorescence microscope or plate reader capable of ratiometric imaging
Procedure:
-
Cell Culture: Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging and culture overnight.
-
Fura-2 AM Loading: Wash cells with calcium-free buffer. Load cells with 1-5 µg/mL Fura-2 AM in calcium-free buffer for 30-60 minutes at room temperature in the dark.[10][11]
-
Wash: Wash cells twice with calcium-free buffer to remove extracellular Fura-2 AM.
-
Baseline Measurement: Place the cells on the microscope stage and perfuse with calcium-free buffer. Measure the baseline Fura-2 fluorescence ratio (340 nm/380 nm excitation, ~510 nm emission).
-
This compound Incubation: Add this compound at the desired concentrations (e.g., 0.1 - 10 µM) to the calcium-free buffer and incubate for a predetermined time (e.g., 15-30 minutes).
-
Store Depletion: Add thapsigargin (e.g., 1-2 µM) to the calcium-free buffer to deplete ER calcium stores. This will cause a transient increase in cytosolic calcium due to leakage from the ER.
-
SOCE Measurement: Once the cytosolic calcium level has returned to near baseline, perfuse the cells with calcium-containing buffer. The subsequent increase in the Fura-2 ratio represents store-operated calcium entry.
-
Data Analysis: Calculate the peak or area under the curve of the SOCE-mediated calcium influx in the presence and absence of this compound. Determine the IC50 value for this compound inhibition.
Objective: To reduce the expression of ORAI1 protein and assess the impact on SOCE.
Materials:
-
Cells for transfection
-
ORAI1-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Culture medium
-
Reagents for qPCR and/or Western blotting
Procedure:
-
Cell Plating: Plate cells to be 50-70% confluent at the time of transfection.
-
siRNA Transfection:
-
Dilute the ORAI1 siRNA or control siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.[3]
-
Add the siRNA-lipid complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete culture medium.
-
-
Incubation: Culture the cells for 24-72 hours to allow for ORAI1 mRNA and protein knockdown.
-
Verification of Knockdown:
-
qPCR: Extract total RNA and perform quantitative real-time PCR using primers specific for ORAI1 and a housekeeping gene to determine the percentage of mRNA knockdown.[2][4]
-
Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, and perform a Western blot using an antibody specific for ORAI1 to determine the reduction in protein levels.[12]
-
-
Functional Assay: Perform the SOCE measurement assay as described in Protocol 1 on the ORAI1-knockdown and control cells to quantify the reduction in calcium influx.
Visualizations
Caption: Signaling pathway of store-operated calcium entry (SOCE) and points of intervention.
Caption: Workflow for cross-validating this compound effects with ORAI1 genetic knockdown.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orai1 downregulation causes proliferation reduction and cell cycle arrest via inactivation of the Ras-NF-κB signaling pathway in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene silencing [bio-protocol.org]
- 4. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 5. Orai1 interacts with STIM1 and mediates capacitative Ca2+ entry in mouse pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 023352 - Orai1 KO Strain Details [jax.org]
- 7. otd.harvard.edu [otd.harvard.edu]
- 8. Constitutive, Muscle-Specific Orai1 Knockout Results in the Incomplete Assembly of Ca2+ Entry Units and a Reduction in the Age-Dependent Formation of Tubular Aggregates [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. brainvta.tech [brainvta.tech]
- 11. moodle2.units.it [moodle2.units.it]
- 12. researchgate.net [researchgate.net]
Evaluating the Selectivity of MRS1845 for ORAI1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity of MRS1845, a known inhibitor of store-operated calcium (SOC) channels, with a primary focus on its activity towards the ORAI1 calcium channel. As the precise modulation of ion channels is critical for therapeutic development and mechanistic studies, this document outlines the current understanding of this compound's selectivity, compares it with other ORAI1 modulators, and details the experimental protocols necessary for such evaluations.
Introduction to ORAI1 and Store-Operated Calcium Entry
Store-operated calcium entry (SOCE) is a fundamental and ubiquitous mechanism for calcium signaling in eukaryotic cells. This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by stromal interaction molecules (STIMs). Upon sensing low ER calcium levels, STIM proteins translocate to the plasma membrane where they bind to and activate ORAI channels, leading to a sustained influx of calcium into the cell. The ORAI family of proteins consists of three members: ORAI1, ORAI2, and ORAI3. ORAI1 is the best-characterized and primary pore-forming subunit of the highly calcium-selective release-activated calcium (CRAC) channel. This influx of calcium is crucial for a wide array of cellular functions, including gene expression, proliferation, and immune responses. Given its central role in cellular signaling, ORAI1 has emerged as a significant therapeutic target for various pathologies, including autoimmune diseases and some cancers.
This compound: An ORAI1 Inhibitor
This compound is recognized as a selective inhibitor of store-operated calcium (SOC) channels, with a reported half-maximal inhibitory concentration (IC50) of 1.7 μM.[1][2][3] It is often cited as an ORAI1 inhibitor, implying its action on the CRAC channel. However, a detailed, publicly available, comparative analysis of its potency against the different ORAI isoforms (ORAI1, ORAI2, and ORAI3) and other potentially related ion channels, such as the Transient Receptor Potential Canonical (TRPC) channels, is not readily found in the current scientific literature. Such a selectivity profile is crucial for a thorough understanding of its cellular effects and for predicting potential off-target activities.
ORAI1 Signaling Pathway
The activation of ORAI1 is a well-orchestrated process central to cellular calcium homeostasis. The signaling cascade is initiated by the activation of cell surface receptors, leading to the production of inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the ER membrane, triggering the release of stored calcium. The subsequent decrease in ER calcium concentration is detected by STIM1, an ER-resident transmembrane protein. This causes STIM1 to oligomerize and translocate to ER-plasma membrane junctions, where it directly interacts with and activates ORAI1 channels, allowing for the influx of extracellular calcium.
References
MRS1845: A Comparative Analysis with Classical Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRS1845 with other well-established dihydropyridine derivatives. Objectivity is maintained by presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways.
Executive Summary
Dihydropyridine derivatives are a cornerstone in cardiovascular pharmacology, primarily known for their potent L-type calcium channel blocking activity, which underpins their widespread use as antihypertensive agents. This compound, while structurally a dihydropyridine, diverges significantly in its primary mechanism of action. This guide elucidates the key differences between this compound and classical dihydropyridines, focusing on their target selectivity, potency, and the distinct signaling pathways they modulate. While traditional dihydropyridines like nifedipine, amlodipine, and nicardipine are potent blockers of voltage-gated L-type calcium channels, this compound is a selective inhibitor of store-operated calcium (SOC) channels, specifically targeting the ORAI1 channel. This fundamental difference in mechanism translates to distinct cellular effects and potential therapeutic applications.
Data Presentation
The following tables summarize the quantitative data comparing the inhibitory potency of this compound and other dihydropyridine derivatives on their respective primary targets.
Table 1: Inhibitory Potency (IC50) on Store-Operated Ca2+ Entry (SOCE) and L-type Calcium Channels
| Compound | Primary Target | IC50 (SOCE) | IC50 (L-type Ca2+ Channel) | Test System |
| This compound | ORAI1 (SOC Channel) | 1.7 µM[1] | ~2.1 µM[2] | HL-60 cells / HEK293 cells[2] |
| Nifedipine | L-type Ca2+ Channel | No significant inhibition reported | 0.2 µM[3] - 0.3 µM[4] | Frog atrial fibers / Guinea pig ventricular myocytes[3][4] |
| Amlodipine | L-type Ca2+ Channel | No significant inhibition reported | 57 nM[5][6] | Whole-cell patch clamp (Cav1.2)[5][6] |
| Nicardipine | L-type Ca2+ Channel | No significant inhibition reported | 60 nM[5][6] - 1 µM[3] | Whole-cell patch clamp (Cav1.2) / Frog atrial fibers[3][5][6] |
| Felodipine | L-type Ca2+ Channel | No significant inhibition reported | ~5 nM (pIC50 8.30)[2] | Human small arteries[2] |
Experimental Protocols
Thapsigargin-Induced Store-Operated Calcium Entry (SOCE) Assay using Fura-2 AM
This protocol is used to determine the inhibitory effect of compounds on SOCE, the primary target of this compound.
a. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded onto black, clear-bottom 96-well plates and grown to 80-90% confluency before the experiment.
b. Dye Loading:
-
The cell culture medium is removed, and the cells are washed once with a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) containing 20 mM HEPES (pH 7.4).
-
Cells are then incubated with a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at room temperature in the dark.
-
After incubation, the loading buffer is removed, and the cells are washed twice with HBSS to remove extracellular dye.
-
The cells are then incubated in HBSS for a further 30 minutes to allow for complete de-esterification of the Fura-2 AM.
c. Calcium Measurement:
-
The 96-well plate is placed in a fluorescence microplate reader.
-
Fura-2 fluorescence is measured by alternating excitation between 340 nm and 380 nm, with emission collected at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration ([Ca2+]i).
-
A baseline [Ca2+]i is established in a Ca2+-free HBSS (containing 0.5 mM EGTA).
-
To induce store depletion, thapsigargin (1-2 µM), a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), is added to the Ca2+-free buffer. This leads to a transient increase in [Ca2+]i due to the leak of Ca2+ from the endoplasmic reticulum.
-
Once the [Ca2+]i returns to baseline, Ca2+ (typically 1-2 mM) is re-added to the extracellular solution to initiate SOCE. The subsequent increase in the F340/F380 ratio is a measure of SOCE.
-
To test the effect of an inhibitor (e.g., this compound), the compound is pre-incubated with the cells before the addition of thapsigargin. The reduction in the peak of the Ca2+ influx upon re-addition of extracellular Ca2+ is used to determine the inhibitory potency (IC50).
Whole-Cell Patch-Clamp Electrophysiology for L-type Ca2+ Channel Current Measurement
This technique is the gold standard for directly measuring the activity of voltage-gated ion channels and is used to determine the inhibitory effects of classical dihydropyridines.
a. Cell Preparation:
-
Cells expressing the L-type calcium channel of interest (e.g., HEK293 cells stably transfected with the α1C subunit, Cav1.2) are cultured on glass coverslips.
b. Recording Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (as the charge carrier to enhance current and block K+ channels), 10 HEPES, adjusted to pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.
c. Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a cell under a microscope.
-
A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration. This allows for control of the intracellular environment and measurement of the total current across the entire cell membrane.
-
The cell is voltage-clamped at a holding potential of -80 mV to keep the L-type calcium channels in a closed state.
-
To elicit L-type calcium currents, the membrane potential is depolarized to a test potential (e.g., +10 mV) for a duration of 200-300 ms.
-
The resulting inward Ba2+ current is recorded.
-
To determine the inhibitory effect of a dihydropyridine derivative, the compound is applied to the external solution via a perfusion system. The reduction in the peak current amplitude at different concentrations of the compound is used to construct a dose-response curve and calculate the IC50 value.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways modulated by classical dihydropyridines and this compound.
Caption: Signaling pathway of L-type calcium channels and their inhibition by classical dihydropyridines.
Caption: Signaling pathway of store-operated calcium entry (SOCE) and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for determining the inhibitory potency of compounds on SOCE and L-type calcium channels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MRS1845: In Vitro Efficacy and the In Vivo Landscape of ORAI1 Inhibition
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the in vitro effects of the ORAI1 inhibitor, MRS1845, with the broader in vivo landscape of store-operated calcium entry (SOCE) inhibition. This guide provides detailed experimental data, protocols, and visual representations of the underlying signaling pathways.
In Vitro Profile of this compound
The primary in vitro characterization of this compound was conducted in human leukemic HL-60 cells. These studies have been instrumental in defining its potency as a SOC channel inhibitor.
Quantitative Data: In Vitro Inhibition by this compound
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HL-60 | Inhibition of capacitative calcium influx | 1.7 µM | [1] |
Experimental Protocol: In Vitro Inhibition of Capacitative Calcium Influx
The following protocol outlines the methodology used to determine the in vitro efficacy of this compound in HL-60 cells.
1. Cell Culture:
-
Human promyelocytic leukemia (HL-60) cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
2. Measurement of Intracellular Calcium ([Ca2+]i):
-
HL-60 cells are washed and resuspended in a balanced salt solution (BSS) containing 130 mM NaCl, 5.4 mM KCl, 2 mM CaCl2, 0.8 mM MgCl2, 5.5 mM glucose, and 10 mM HEPES, pH 7.4.
-
Cells are loaded with the fluorescent calcium indicator Fura-2 AM (2 µM) for 30 minutes at 37°C.
-
After loading, cells are washed to remove extracellular dye and resuspended in BSS.
3. Assessment of Capacitative Calcium Influx:
-
Fura-2-loaded cells are placed in a cuvette in a fluorometer.
-
To deplete intracellular calcium stores, ATP (10 µM) is added in a Ca2+-free BSS (containing 0.1 mM EGTA). This stimulates purinergic receptors and induces the release of Ca2+ from the endoplasmic reticulum.
-
Once the [Ca2+]i level returns to near baseline, CaCl2 (2 mM) is added to the extracellular medium to initiate capacitative calcium influx.
-
The increase in Fura-2 fluorescence, indicating the influx of extracellular Ca2+, is measured.
-
To determine the inhibitory effect of this compound, cells are pre-incubated with varying concentrations of the compound for a specified time before the addition of ATP. The IC50 value is calculated from the concentration-response curve.
The In Vivo Landscape of ORAI1 Inhibition
Direct in vivo studies on this compound are not extensively documented. To provide a comparative perspective, this section summarizes the in vivo effects of other well-characterized ORAI1 inhibitors, which are being investigated for various therapeutic applications. This information can serve as a benchmark for potential future in vivo studies of this compound.
Further research is required to obtain specific in vivo data for this compound.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Signaling Pathway of Store-Operated Calcium Entry (SOCE)
Caption: Signaling pathway of store-operated calcium entry and the inhibitory action of this compound.
Experimental Workflow for In Vitro Analysis
References
A Comparative Guide to Small-Molecule Inhibitors of Store-Operated Calcium Entry (SOCE)
For Researchers, Scientists, and Drug Development Professionals
Store-operated calcium entry (SOCE) is a crucial Ca2+ influx pathway in a multitude of cell types, playing a pivotal role in a wide array of physiological processes, from immune responses to cell proliferation. The key molecular players in SOCE are the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum and the Orai channels in the plasma membrane. Given its involvement in various pathologies, including inflammatory diseases and cancer, the modulation of SOCE with small-molecule inhibitors has become a significant area of research and drug development.[1][2][3][4][5]
This guide provides a comparative overview of several widely used and potent SOCE inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visualizations of the underlying signaling pathways and experimental workflows.
Performance Comparison of SOCE Inhibitors
A recent side-by-side comparison of numerous published SOCE inhibitors using a standardized fluorescence-based Ca2+ addback assay in HEK293 cells provides a valuable dataset for directly comparing their potency.[1][4][5] The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of the most potent inhibitors identified in this study.
| Inhibitor | IC50 (nM) in HEK293 cells | Reference |
| 7-azaindole 14d | 12 | [4] |
| JPIII | 185 | [1] |
| Synta-66 | 209 | [1] |
| Pyr 3 | 209 | [1] |
| GSK5503A | 374 | [1] |
| CM4620 | 374 | [1] |
| RO2959 | 490 | [1] |
Selectivity Profiles of Key SOCE Inhibitors
The selectivity of SOCE inhibitors for the different isoforms of the Orai channel (ORAI1, ORAI2, and ORAI3) is a critical factor in their utility as research tools and their potential as therapeutic agents. A study by Zhang et al. (2020) systematically characterized the effects of several common SOCE inhibitors on the three human ORAI isoforms expressed in ORAI1/2/3 triple-knockout cells. The findings reveal distinct selectivity profiles.[6][7][8][9][10]
| Inhibitor | Effect on ORAI1 | Effect on ORAI2 | Effect on ORAI3 | Reference |
| Synta-66 | Strong Inhibition | Potentiation | No Effect | [6][7][8][9][10] |
| BTP2 | Strong Inhibition | Strong Inhibition | Partial Inhibition | [6][7][8][9][10] |
| GSK-7975A | Strong Inhibition | Strong Inhibition | Partial Inhibition | [6][7][8][9][10] |
| CM4620 | Potent Inhibition | Weaker Inhibition | No Effect | [8][11] |
| RO2959 | Potent Inhibition | Weaker Inhibition | Weaker Inhibition | [12] |
Note: "Strong Inhibition" indicates near-complete abrogation of channel activity, "Partial Inhibition" indicates a significant but incomplete block, and "Potentiation" indicates an enhancement of channel activity.
Mechanisms of Action
The molecular mechanisms by which these inhibitors block SOCE vary. Some compounds are thought to directly interact with the Orai channel pore, while others may interfere with the interaction between STIM and Orai or act on other components of the signaling pathway.
-
Synta-66: This inhibitor is believed to directly block the Orai1 channel pore.[13] Its inhibitory action is affected by the geometry of the Orai1 pore selectivity filter.[13]
-
BTP2 (YM-58483): While a potent inhibitor of ORAI1 and ORAI2, BTP2's mechanism is complex and may involve more than direct channel blockade.[6][7][8][9][10] Some studies suggest it may also affect other ion channels, such as TRPC channels.[14]
-
GSK-7975A: This compound is thought to act downstream of STIM1 oligomerization and its coupling with Orai1, potentially by interfering with ion permeation through the Orai pore.[15] It shows no obvious selectivity between ORAI1 and ORAI3 in some studies, but others suggest a partial inhibition of ORAI3.[6][7][8][9][10][15]
-
CM4620: This inhibitor demonstrates selectivity for ORAI1 over ORAI2 and has no reported effect on ORAI3.[8][11] It is currently in clinical development for the treatment of acute pancreatitis.
-
RO2959: This potent inhibitor shows selectivity for ORAI1 over ORAI2 and ORAI3.[12]
Clinical Landscape
While many SOCE inhibitors are valuable research tools, only a few have progressed to clinical trials.
-
CM4620 (Auxora): Developed by CalciMedica, this inhibitor has undergone clinical trials for the treatment of acute pancreatitis.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the core SOCE signaling pathway and a typical experimental workflow for evaluating SOCE inhibitors.
Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.
Caption: A typical workflow for assessing SOCE inhibitor potency.
Experimental Protocols
Fluorescence-Based Calcium Addback Assay for IC50 Determination
This protocol is adapted from the methodology used by Norman et al. (2024) for their side-by-side comparison of SOCE inhibitors.[4][5]
a. Cell Preparation:
-
Seed HEK293 cells onto black-walled, clear-bottomed 96-well plates and grow to 80-90% confluency.
b. Dye Loading:
-
Wash cells with a physiological salt solution (PSS) containing: 130 mM NaCl, 5 mM KCl, 8 mM D-glucose, 10 mM HEPES, 1.2 mM MgCl2, 1.5 mM CaCl2, pH 7.4.
-
Load cells with 5 µM Fura-2 AM in PSS for 1 hour at 37°C.
c. Inhibitor Incubation:
-
Wash cells twice with PSS.
-
Pre-incubate cells with various concentrations of the SOCE inhibitor in PSS for 30 minutes at room temperature.
d. Store Depletion and Ca2+ Addback:
-
Remove the inhibitor solution and add a Ca2+-free PSS containing 2 µM thapsigargin and the respective inhibitor concentration.
-
Incubate for 10 minutes to allow for depletion of intracellular Ca2+ stores.
-
Add CaCl2 to a final concentration of 2 mM to initiate store-operated Ca2+ entry.
e. Measurement and Analysis:
-
Measure the ratiometric fluorescence of Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm) every 2 seconds for at least 5 minutes.
-
The peak increase in the 340/380 nm fluorescence ratio after Ca2+ addback is used to quantify SOCE.
-
Plot the percentage inhibition of the peak response against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC
This protocol provides a general framework for the direct measurement of Ca2+ release-activated Ca2+ current (ICRAC).
a. Cell Preparation:
-
Use cells expressing the desired ORAI and STIM isoforms (e.g., HEK293 cells transfected with ORAI1 and STIM1).
-
Plate cells on glass coverslips for electrophysiological recording.
b. Solutions:
-
External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES, pH 7.4.
-
Internal (pipette) solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES, pH 7.2. The high concentration of the Ca2+ chelator BAPTA in the pipette solution ensures passive depletion of ER Ca2+ stores upon establishing the whole-cell configuration.
c. Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of 0 mV and apply hyperpolarizing voltage ramps (e.g., from +100 to -100 mV over 100 ms) every 2 seconds to elicit currents.
-
ICRAC develops over several minutes as the intracellular BAPTA diffuses into the cell and depletes the ER Ca2+ stores.
-
Once a stable ICRAC is established, apply the SOCE inhibitor to the external solution via a perfusion system.
d. Analysis:
-
Measure the inward current amplitude at -80 mV or -100 mV to quantify the magnitude of ICRAC.
-
The percentage reduction in ICRAC amplitude in the presence of the inhibitor determines its blocking efficacy.
Cell Proliferation Assay
This protocol outlines a general method to assess the effect of SOCE inhibitors on cell proliferation.
a. Cell Seeding:
-
Seed cells (e.g., a cancer cell line known to depend on SOCE for proliferation) in a 96-well plate at a low density.
b. Inhibitor Treatment:
-
After allowing the cells to adhere overnight, treat them with a range of concentrations of the SOCE inhibitor. Include a vehicle control.
c. Incubation:
-
Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).
d. Proliferation Measurement:
-
Quantify cell proliferation using a standard method, such as:
-
MTS/MTT assay: Measures mitochondrial metabolic activity, which correlates with cell number.
-
BrdU incorporation assay: Measures DNA synthesis in proliferating cells.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
e. Analysis:
-
Normalize the proliferation of inhibitor-treated cells to the vehicle-treated control.
-
Plot the percentage of proliferation against the inhibitor concentration to determine the effect on cell growth.
References
- 1. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer [frontiersin.org]
- 3. Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 6. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Item - Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - University of Tasmania - Figshare [figshare.utas.edu.au]
- 11. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Blockage of Store-Operated Ca2+ Influx by Synta66 is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Store-Operated Calcium Channels as Drug Target in Gastroesophageal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
MRS1845: A Selective Advantage in Targeting Store-Operated Calcium Entry
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of MRS1845 Against Other Calcium Channel Blockers
In the intricate landscape of cellular calcium signaling, the precise modulation of calcium influx is paramount for a multitude of physiological processes. While traditional calcium channel blockers (CCBs) have long been staples in managing cardiovascular diseases by targeting voltage-gated calcium channels, a distinct and equally critical pathway, store-operated calcium entry (SOCE), has emerged as a key therapeutic target in a variety of pathologies, including immune disorders and cancer. At the forefront of selective SOCE inhibition is this compound, a potent inhibitor of the ORAI1 channel, the pore-forming subunit of the calcium release-activated calcium (CRAC) channel. This guide provides a comprehensive comparison of this compound with other SOCE inhibitors, highlighting its advantages through experimental data and detailed methodologies.
Distinguishing this compound: A Focus on Store-Operated Calcium Entry
Unlike conventional CCBs such as amlodipine or verapamil that act on voltage-gated calcium channels, this compound specifically targets the SOCE pathway. SOCE is activated in response to the depletion of calcium from intracellular stores, primarily the endoplasmic reticulum (ER). This process is orchestrated by the interaction of the ER calcium sensor, stromal interaction molecule 1 (STIM1), with the ORAI1 channel at the plasma membrane, leading to a sustained influx of calcium into the cell. This compound's targeted action on this specific mechanism offers a more nuanced approach to modulating calcium signaling, potentially avoiding the broader effects associated with traditional CCBs.
Quantitative Comparison of SOCE Inhibitors
The efficacy and selectivity of this compound are best understood when compared with other commonly used SOCE inhibitors. The following table summarizes key quantitative data for this compound and its counterparts. It is important to note that IC50 values can vary depending on the cell type and experimental conditions.
| Compound | Target(s) | IC50 for SOCE/ORAI1 | Selectivity Profile |
| This compound | ORAI1 | 1.7 µM [1][2][3] | Selective for SOCE. [1][2][3] |
| SKF-96365 | SOCE, TRPC channels, Voltage-gated Ca2+ channels, K+ channels | 8.5 - 11.7 µM (platelets); ~10 µM (general)[4] | Non-selective; inhibits multiple channel types.[5][6][7] |
| 2-Aminoethoxydiphenyl borate (2-APB) | SOCE (biphasic), IP3 receptors, TRP channels | Inhibits at >20 µM, potentiates at <10 µM[5][8][9] | Non-selective; affects various channels and intracellular targets.[5][8][9] |
| GSK-7975A | ORAI1, ORAI3 | ~4 µM (HEK293 cells)[10][11] | Relatively selective for ORAI channels, but also inhibits TRPV6.[12] |
The STIM1-ORAI1 Signaling Pathway: The Target of this compound
The mechanism of action of this compound is intrinsically linked to the STIM1-ORAI1 signaling pathway. The following diagram illustrates the key steps in the activation of store-operated calcium entry.
Caption: The STIM1-ORAI1 signaling cascade for store-operated calcium entry.
Experimental Protocols for Assessing SOCE Inhibition
The evaluation of SOCE inhibitors like this compound relies on robust and reproducible experimental protocols. A widely used method involves measuring intracellular calcium concentrations using ratiometric fluorescent indicators such as Fura-2.
Measurement of Store-Operated Calcium Entry using Fura-2 AM
Objective: To quantify the inhibition of store-operated calcium entry by this compound and other compounds in a cellular context.
Materials:
-
Cells of interest (e.g., HEK293, Jurkat T-cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) containing Ca2+ (Ca2+-HBSS)
-
Ca2+-free HBSS supplemented with EGTA
-
Thapsigargin (SERCA pump inhibitor)
-
This compound and other test compounds
-
A fluorescence imaging system or a plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Plate cells on a suitable substrate (e.g., glass-bottom dishes) and allow them to adhere overnight.
-
Fura-2 Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes.
-
-
Measurement of SOCE:
-
Mount the cells on the fluorescence imaging system.
-
Perfuse the cells with Ca2+-free HBSS containing EGTA to chelate any residual extracellular calcium.
-
Record a stable baseline of the Fura-2 ratio (F340/F380).
-
To deplete intracellular calcium stores, add thapsigargin (typically 1-2 µM) to the Ca2+-free HBSS. This will cause a transient increase in intracellular calcium as it is released from the ER.
-
Once the intracellular calcium level returns to baseline (indicating store depletion), add the test compound (e.g., this compound) at the desired concentration and incubate for a few minutes.
-
Initiate SOCE by perfusing the cells with Ca2+-HBSS.
-
Record the subsequent increase in the Fura-2 ratio, which represents the influx of extracellular calcium through store-operated channels.
-
-
Data Analysis:
-
The magnitude of SOCE can be quantified by measuring the peak increase in the Fura-2 ratio or the area under the curve after the re-addition of extracellular calcium.
-
Compare the SOCE in the presence of the inhibitor to a vehicle control to determine the percentage of inhibition.
-
Generate dose-response curves to calculate the IC50 value for each compound.
-
Experimental Workflow Diagram
Caption: Workflow for measuring store-operated calcium entry inhibition.
Advantages of this compound
Based on the available data, this compound presents several key advantages over other commonly used SOCE inhibitors:
-
Higher Selectivity: Unlike SKF-96365 and 2-APB, which have numerous off-target effects, this compound demonstrates a more selective inhibition of the ORAI1-mediated SOCE pathway.[1][2][3] This selectivity is crucial for dissecting the specific roles of SOCE in cellular processes and for developing therapeutics with fewer side effects.
-
Clear Mechanism of Action: The biphasic and often complex effects of 2-APB can complicate data interpretation.[5][8][9] In contrast, this compound acts as a straightforward inhibitor of ORAI1, simplifying the analysis of its effects.
-
Potency: With an IC50 in the low micromolar range, this compound is a potent inhibitor of SOCE, comparable to or more potent than some other available inhibitors.[1][2][3][10]
Conclusion
This compound emerges as a valuable tool for researchers and drug developers focused on the store-operated calcium entry pathway. Its selectivity for ORAI1, coupled with its potent inhibitory activity, distinguishes it from less specific agents like SKF-96365 and 2-APB. By providing a more precise means of interrogating the STIM1-ORAI1 signaling axis, this compound facilitates a deeper understanding of the physiological and pathological roles of SOCE and holds promise for the development of novel, targeted therapeutics. The experimental protocols and comparative data presented in this guide offer a solid foundation for the effective utilization of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Therapeutic effects of SKF-96365 on murine allergic rhinitis induced by OVA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MRS1845: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds like MRS1845, a selective store-operated calcium (SOC) channel inhibitor, proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a cautious and systematic approach is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound and other research chemicals with undocumented disposal procedures.
Immediate Safety and Handling Precautions
Given that this compound is a bioactive small molecule, it should be handled with care. Assume the compound is hazardous in the absence of specific data.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from splashes.
Handling:
-
Avoid creating dust or aerosols. Handle the solid form in a well-ventilated area or a fume hood.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Do not dispose of this compound down the drain or in the regular trash.
Step-by-Step Disposal Procedure for Chemicals without an SDS
When a specific SDS for a research chemical like this compound is unavailable, the following general procedure should be followed in strict consultation with your institution's Environmental Health and Safety (EHS) department.
-
Do Not Proceed Alone: The most critical step is to contact your institution's EHS office. They are the experts in hazardous waste management and are equipped to handle unknown substances.[1][2][3]
-
Label as "Unknown" and Segregate:
-
Clearly label the container with "Unknown Chemical for Disposal."
-
Include as much information as possible on the label, such as the chemical name (this compound), any known properties, the date, and the name of the researcher and lab.[4][5]
-
Store the container in a designated hazardous waste accumulation area, segregated from other chemicals to prevent accidental reactions.[6][7]
-
-
Provide Information to EHS:
-
Compile all available information about the chemical. For this compound, this would include its chemical name, structure, and that it is a calcium channel blocker.
-
Inform EHS of the quantity of the waste.
-
-
Hazardous Waste Determination:
-
EHS will likely need to perform a hazardous waste determination.[8] This may involve testing for characteristics such as:
-
Ignitability
-
Corrosivity (pH)
-
Reactivity
-
Toxicity
-
-
-
Packaging and Collection:
-
Follow the specific packaging instructions provided by your EHS department. This typically involves placing the primary container into a larger, compatible, and sealed container.
-
EHS will then arrange for the collection and proper disposal of the waste through a licensed hazardous waste vendor.
-
Data Presentation: Information for Unknown Chemical Waste
When preparing an unknown chemical for disposal, providing as much information as possible is crucial for safety and proper handling. The following table summarizes the key data points to record.
| Information Category | Description | Example for this compound |
| Chemical Identification | The name and any known identifiers of the substance. | This compound, CAS No. 544478-19-5 |
| Source and User | The laboratory, researcher, and date the waste was generated. | Dr. Smith's Lab, Room 301, Generated on 2025-11-18 |
| Physical Description | The physical state, color, and any other observable properties. | White to off-white solid powder. |
| Known Hazards | Any known or suspected hazards based on the chemical class or preliminary tests (e.g., pH). | Bioactive compound, calcium channel blocker. Potential for unknown toxicity. |
| Quantity | The amount of waste to be disposed of. | Approximately 5 grams in a 20 mL glass vial. |
| Container Type | The material and type of the container holding the waste. | Glass vial with a screw cap. |
| Contamination | Any other substances that may be present in the container. | Pure compound, no known contaminants. |
Experimental Protocols
In the context of disposal, "experimental protocols" refer to the steps taken to characterize the waste for safe handling. These are typically performed by or under the guidance of the EHS department.
Protocol for Preliminary Hazard Assessment of an Unknown Chemical:
-
Visual Inspection: Carefully observe the physical state, color, and homogeneity of the material. Note any precipitates, layers, or signs of reaction.
-
pH Test (for liquids): Using pH paper, determine if the liquid is acidic, basic, or neutral. This helps to assess its corrosivity.[9]
-
Solubility Test: Determine the solubility of the material in water and common organic solvents. This can provide clues about its chemical nature.
-
Reactivity Screening: Check for any violent reactions with water or air. This should only be done on a very small scale and with extreme caution, preferably by EHS personnel.
Mandatory Visualization: Disposal Workflow
Caption: Decision-making workflow for the proper disposal of a research chemical without a specific SDS.
By adhering to these procedures and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other novel research compounds, thereby building a culture of safety and trust within your laboratory and the broader scientific community.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rcr.gatech.edu [rcr.gatech.edu]
- 3. uidaho.edu [uidaho.edu]
- 4. Unknown Chemical Waste | Environmental Health and Safety [ehs.stonybrook.edu]
- 5. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. McCoy Review: Hazardous Waste Determination for an Unknown Waste [mccoyseminars.com]
- 9. mainelabpack.com [mainelabpack.com]
Safeguarding Your Research: A Comprehensive Guide to Handling MRS1845
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of MRS1845, a selective store-operated calcium (SOC) channel inhibitor. Adherence to these guidelines is critical for personal safety and the integrity of your research.
This compound is a potent inhibitor of store-operated calcium entry (SOCE), a crucial cellular signaling pathway.[1][2][3] It specifically targets the ORAI1 protein, a key component of the calcium release-activated calcium (CRAC) channel.[1][2][3][4] Understanding its mechanism is vital for both its application in research and for appreciating the importance of safe handling practices. This guide will provide procedural, step-by-step guidance to directly answer your operational questions, from personal protective equipment (PPE) to disposal protocols.
Immediate Safety and Handling Precautions
The following table summarizes the essential personal protective equipment required when handling this compound. This information is compiled from safety data sheets (SDS) and is critical for minimizing exposure and ensuring a safe laboratory environment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses meeting NIOSH (US) or EN 166 (EU) standards.[1] | Protects eyes from accidental splashes or contact with the solid compound. |
| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique.[1] | Prevents skin contact with the chemical. Contaminated gloves should be disposed of properly.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for handling large quantities.[1] | Minimizes the risk of inhaling the compound, especially in powder form. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Storage and Stability:
| Condition | Duration | Notes |
| -20°C | Long-term | Recommended for maintaining the stability of the compound. |
| 2-8°C | Short-term | Suitable for temporary storage. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for both safety and experimental accuracy. The following protocol outlines a standard operational workflow.
Experimental Workflow for Handling this compound
Understanding the Mechanism: The Store-Operated Calcium Entry (SOCE) Pathway
This compound exerts its effects by inhibiting the store-operated calcium entry (SOCE) pathway. This pathway is initiated by the depletion of calcium stores from the endoplasmic reticulum (ER). The ER-resident protein STIM1 senses this depletion and translocates to the plasma membrane, where it activates the ORAI1 channel, leading to an influx of extracellular calcium. This compound specifically inhibits the ORAI1 channel, thereby blocking this calcium influx.[1][2][3][4]
The SOCE Signaling Pathway and the Action of this compound
Disposal Plan: Ensuring a Safe and Compliant Laboratory
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. Always adhere to local, state, and federal regulations for chemical waste disposal.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific instructions. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated Solutions | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Empty Vials | Rinse with a suitable solvent (e.g., DMSO, ethanol) three times. Collect the rinsate as hazardous waste. The empty, rinsed vial can then be disposed of as regular lab glass waste, depending on institutional policies. |
By following these guidelines, researchers can confidently and safely incorporate this compound into their experimental protocols, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
